Product packaging for 3-Hydroxyundecanoic acid(Cat. No.:CAS No. 40165-88-6)

3-Hydroxyundecanoic acid

Cat. No.: B126752
CAS No.: 40165-88-6
M. Wt: 202.29 g/mol
InChI Key: FARPMBPKLYEDIL-UHFFFAOYSA-N
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Description

3-Hydroxy fatty acid. Use as standard, in analysis and biological systems. See similar compounds>3-hydroxy Undecanoic acid is a hydroxylated fatty acid that has been found in S. algae, LPS extracted from clinical isolates of B. catarrhalis, and methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by P. flava isolated from oil-contaminated soil. It inhibits sodium current in axons dissected from mantles of giant squid (D. bleekeri) with an ED50 value of 0.46 mM.>elongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O3 B126752 3-Hydroxyundecanoic acid CAS No. 40165-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARPMBPKLYEDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyundecanoic Acid: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid is a medium-chain hydroxy fatty acid that has garnered interest in various scientific fields due to its presence in certain microorganisms and its potential biological activities. This technical guide provides a comprehensive overview of its fundamental properties, analytical methodologies, and known biological roles, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is characterized by an eleven-carbon chain with a hydroxyl group at the third carbon position. Its physical and chemical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 40165-88-6[1][2]
Molecular Formula C₁₁H₂₂O₃[1][2]
Molecular Weight 202.29 g/mol [1][2]
Melting Point 73-73.5 °C[2]
Boiling Point 333.2±25.0 °C (Predicted)[2]
Density 0.998±0.06 g/cm³ (Predicted)[2]
pKa 4.39±0.10 (Predicted)[2]
Solubility Soluble in chloroform, ethanol, and methanol.[1][2] Practically insoluble in water.[3][1][2][3]
Appearance Solid[2]

Biological Significance

This compound has been identified as a component of the lipopolysaccharide (LPS) in the outer membrane of certain Gram-negative bacteria. It is also under investigation as an antimicrobial agent, with potential applications in healthcare and cosmetics.[2] Its presence has been noted in Antarctic lake sediments.[2] While its precise signaling roles are still under investigation, related medium-chain fatty acids are known to be involved in bacterial communication processes such as quorum sensing and can influence biofilm formation.

Experimental Protocols

Synthesis of 3-Hydroxy Fatty Acids (General Approach)

A potential synthetic workflow is outlined below:

Synthesis_Workflow Start Levoglucosenone (B1675106) (Cellulose-derived) Michael Michael Addition Start->Michael BV Baeyer-Villiger Oxidation Michael->BV Bernet Bernet-Vasella Reaction BV->Bernet BV_reagent H₂O₂ BV_reagent->BV Cross Cross-Metathesis Homologation Bernet->Cross Hydrogenation Palladium-catalyzed Hydrogenation Cross->Hydrogenation Final (R)-3-Hydroxyundecanoic Acid Hydrogenation->Final Pd_catalyst Pd Catalyst Pd_catalyst->Hydrogenation

Caption: General synthetic workflow for (R)-3-hydroxy fatty acids.
Purification

Purification of the synthesized this compound would typically involve standard organic chemistry techniques. A general workflow is as follows:

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Solvent_evap Solvent Evaporation Extraction->Solvent_evap Chromatography Silica Gel Chromatography Solvent_evap->Chromatography Pure Pure 3-Hydroxyundecanoic Acid Chromatography->Pure

Caption: General purification workflow for this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A stable isotope dilution GC-MS method is a robust technique for the quantitative analysis of 3-hydroxy fatty acids.[4]

Sample Preparation:

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the sample (e.g., plasma, cell culture media).

  • Acidification: Acidify the sample with an acid such as HCl.[2]

  • Extraction: Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.[2]

  • Drying: Evaporate the organic solvent under a stream of nitrogen.[2]

  • Derivatization: Derivatize the dried extract to increase volatility for GC analysis. A common reagent is N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).[2]

GC-MS Analysis:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.[2]

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.[2]

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 290°C).[2]

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized this compound and its internal standard.[2]

GCMS_Analysis_Workflow Sample Sample IS_add Add Internal Standard Sample->IS_add Acidify Acidification IS_add->Acidify Extract Solvent Extraction Acidify->Extract Dry Dry Down Extract->Dry Derivatize Derivatization Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for the analysis of this compound by GC-MS.

Potential Signaling Involvement

While a specific signaling pathway directly initiated by this compound is not well-defined, its structural similarity to other bacterial fatty acids suggests a potential role in cell-to-cell communication and biofilm regulation.

Bacterial_Signaling_Role cluster_bacterium Bacterial Cell cluster_environment External Environment / Host HUA This compound (as part of LPS or free) QS Quorum Sensing System HUA->QS Modulates Antimicrobial Antimicrobial Effect HUA->Antimicrobial Biofilm Biofilm Formation QS->Biofilm Regulates Virulence Virulence Factor Expression QS->Virulence Regulates

Caption: Postulated role of this compound in bacterial processes.

Conclusion

This compound is a molecule of growing interest with established basic properties and analytical methods. Its biological role, particularly in bacterial signaling and as a potential antimicrobial agent, presents a promising area for future research. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to further explore the potential of this and related hydroxy fatty acids.

References

discovery of 3-Hydroxyundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxyundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a medium-chain, β-hydroxy fatty acid that has garnered interest in various scientific fields. As a naturally occurring molecule, it is a constituent of bacterial lipids, notably as a component of lipopolysaccharides and a monomeric unit of polyhydroxyalkanoate (PHA) bioplastics.[1] Beyond its structural roles, it is investigated for its biological activities, including potential antimicrobial properties.[2] Furthermore, related medium-chain 3-hydroxy fatty acids are recognized as potent signaling molecules, capable of eliciting immune responses in plants. This guide provides a comprehensive overview of the discovery, physicochemical properties, synthesis, isolation, and known biological activities of this compound, presenting data and protocols essential for researchers in the field.

Introduction to 3-Hydroxy Fatty Acids

Hydroxy fatty acids (HFAs) are a class of fatty acids containing one or more hydroxyl groups along their aliphatic chain. Their functionalization imparts distinct chemical and physical properties compared to their non-hydroxylated counterparts, making them valuable in industrial and biomedical applications.[3] 3-Hydroxy fatty acids (3-OH-FAs), also known as β-hydroxy fatty acids, are particularly significant in the microbial world. They are key intermediates in bacterial fatty acid metabolism and serve as the monomeric building blocks for PHAs, which are biodegradable polyesters produced by numerous bacteria as a form of carbon and energy storage.[1][4] The discovery that medium-chain 3-OH-FAs can act as microbe-associated molecular patterns (MAMPs) to trigger innate immunity in plants has opened new avenues for research into their role in host-microbe interactions and potential applications in agriculture.

Discovery and Natural Occurrence

While the specific first is not prominently documented, the identification of 3-hydroxy fatty acids is intrinsically linked to the structural elucidation of bacterial lipids. They were recognized as integral components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and as the fundamental units of PHA polymers.[1] this compound has been identified in diverse environments, including Antarctic lake sediments, and as a constituent of lipids in various bacteria such as Shewanella algae, Branhamella catarrhalis, and PHA-producing species like Pseudomonas flava.[2][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a reference for experimental design and application.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₃[6]
Molecular Weight 202.29 g/mol [6]
CAS Number 40165-88-6[6]
Melting Point 73-73.5 °C[2]
Boiling Point (Predicted) 333.2 ± 25.0 °C[2]
Density (Predicted) 0.998 ± 0.06 g/cm³[2]
Solubility Soluble in ethanol (B145695), methanol, chloroform[6]
Appearance Solid[2]
pKa (Predicted) 4.39 ± 0.10[2]

Experimental Protocols

Chemical Synthesis: Reformatsky Reaction

The Reformatsky reaction is a reliable method for synthesizing β-hydroxy esters, which can be subsequently hydrolyzed to yield β-hydroxy acids like this compound.[7][8] The reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc.[9]

Protocol for Synthesis of this compound

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in anhydrous tetrahydrofuran (B95107) (THF) until the color disappears.

  • Reagent Preparation: In the dropping funnel, prepare a solution of nonanal (B32974) (C9 aldehyde, 1.0 eq) and ethyl bromoacetate (B1195939) (1.1 eq) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the aldehyde/ester solution to the activated zinc suspension. The reaction mixture may require gentle heating to initiate. An exothermic reaction indicates the formation of the organozinc reagent (Reformatsky enolate).

  • Condensation: Once the reaction has started, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • Work-up (Hydrolysis of Intermediate): Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification of Ester: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxyundecanoate. Purify the ester via column chromatography on silica (B1680970) gel.

  • Saponification: Dissolve the purified ester in a mixture of ethanol and 1 M aqueous sodium hydroxide (B78521) (NaOH). Stir the solution at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Final Isolation: Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with 1 M hydrochloric acid (HCl). The this compound will precipitate or can be extracted with ethyl acetate. Wash the organic extract, dry over Na₂SO₄, and evaporate the solvent to yield the final product.

G cluster_synthesis Chemical Synthesis Workflow zinc Zinc Dust + I₂ (Activation) reformatsky Reformatsky Reaction (Anhydrous THF) zinc->reformatsky reagents Nonanal + Ethyl Bromoacetate reagents->reformatsky hydrolysis Aqueous Work-up (NH₄Cl) reformatsky->hydrolysis ester Ethyl 3-Hydroxyundecanoate hydrolysis->ester saponification Saponification (NaOH, EtOH) ester->saponification acidification Acidification (HCl) saponification->acidification product This compound acidification->product G cluster_pathway LORE-Mediated Plant Immunity Pathway OHFA 3-Hydroxy Fatty Acid (e.g., 3-OH-Undecanoic Acid) LORE LORE Receptor Kinase (Cell Surface) OHFA->LORE Binding & Activation RBOHD RBOHD (NADPH Oxidase) LORE->RBOHD Phosphorylation Ca Ca²⁺ Influx LORE->Ca ROS Reactive Oxygen Species (ROS) Burst RBOHD->ROS MAPK MAP Kinase Cascade (MPK3/6 Activation) ROS->MAPK Ca->MAPK PTI Pattern-Triggered Immunity (PTI) - Defense Gene Expression - Stomatal Closure - Pathogen Resistance MAPK->PTI

References

The Natural Occurrence of 3-Hydroxyundecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid is a medium-chain 3-hydroxy fatty acid (3-OH-FA) that has garnered interest in various scientific fields due to its presence in diverse biological systems and its potential applications. As a hydroxylated fatty acid, it is a constituent of complex lipids, such as lipopolysaccharides (LPS) in Gram-negative bacteria and polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms.[1][2] The unique structural properties of 3-hydroxy fatty acids also make them valuable biomarkers for detecting the presence of Gram-negative bacteria in environmental samples.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and the analytical methods for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of natural sources, primarily of microbial origin. It is a known component of the lipid A moiety of lipopolysaccharides in the outer membrane of Gram-negative bacteria, such as Branhamella catarrhalis.[2] Furthermore, it is found as a monomeric unit in polyhydroxyalkanoate (PHA) biopolymers produced by bacteria like Pseudomonas flava, which are capable of accumulating these polyesters as intracellular carbon and energy reserves.[2] There is also evidence of its presence in environmental samples, including Antarctic lake sediments.[3]

While specific quantitative data for this compound is not abundant in the literature, studies on closely related 3-hydroxy fatty acids in various microorganisms provide valuable context for its expected concentrations. The following table summarizes the quantitative data for medium-chain 3-hydroxy fatty acids in different bacterial species.

3-Hydroxy Fatty AcidOrganismSample MatrixConcentrationReference
3-Hydroxydecanoic acid (C10)Pseudomonas aeruginosa (clinical isolates)Whole cells~1 µM per 10^7 cells[4]
3-(R)-Hydroxydecanoic acid (C10)Lactobacillus plantarum MiLAB 14Culture supernatant1.7 µg/mL[4][5]
3-(R)-Hydroxydodecanoic acid (C12)Lactobacillus plantarum MiLAB 14Culture supernatant0.5 µg/mL[5]
3-(R)-Hydroxytetradecanoic acid (C14)Lactobacillus plantarum MiLAB 14Culture supernatant0.2 µg/mL[5]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the metabolic pathways of fatty acids and the production of polyhydroxyalkanoates (PHAs). In bacteria such as Pseudomonas species, the precursors for medium-chain-length PHA monomers are derived from either fatty acid de novo synthesis or the β-oxidation pathway.

A putative biosynthetic pathway for 3-hydroxyundecanoyl-CoA, the activated form of this compound, is illustrated below. This pathway is primarily based on the established routes for the synthesis of medium-chain-length PHA monomers.

biosynthesis_pathway FattyAcids Fatty Acids (e.g., Undecanoic Acid) AcylCoA Undecanoyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase FattyAcid_de_novo Fatty Acid de novo Synthesis FattyAcid_de_novo->AcylCoA AcetylCoA Acetyl-CoA AcetylCoA->FattyAcid_de_novo EnoylCoA trans-2-Undecenoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyundecanoyl-CoA EnoylCoA->HydroxyacylCoA (R)-specific Enoyl-CoA Hydratase (PhaJ) PHA Polyhydroxyalkanoate (PHA) HydroxyacylCoA->PHA PHA Synthase (PhaC) LPS Lipopolysaccharide (LPS) HydroxyacylCoA->LPS Acyltransferases

Putative biosynthetic pathway of 3-Hydroxyundecanoyl-CoA.

In this proposed pathway, undecanoic acid from cellular pools or de novo synthesis is activated to undecanoyl-CoA. Through a step of the β-oxidation cycle, this is converted to trans-2-undecenoyl-CoA. An (R)-specific enoyl-CoA hydratase, such as PhaJ, then hydrates this intermediate to form 3-hydroxyundecanoyl-CoA. This molecule can then be incorporated into PHA polymers by PHA synthases (PhaC) or used in the synthesis of the lipid A component of LPS.

Biological Role and Signaling

Beyond its structural roles in PHAs and LPS, 3-hydroxy fatty acids are emerging as important signaling molecules in microbial and host-microbe interactions. For instance, medium-chain 3-hydroxy fatty acids have been shown to act as microbe-associated molecular patterns (MAMPs) that can be recognized by the innate immune systems of plants, triggering defense responses.

In the model plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are perceived by the S-domain receptor-like kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE). This recognition initiates a signaling cascade that leads to the activation of plant defense mechanisms.

signaling_pathway MAMP 3-Hydroxy Fatty Acid (e.g., 3-OH-C10:0) LORE LORE Receptor Kinase MAMP->LORE Binding RLCK Receptor-Like Cytoplasmic Kinase LORE->RLCK Phosphorylation RBOHD RBOHD (NADPH Oxidase) RLCK->RBOHD Activation MAPK MAPK Cascade RLCK->MAPK ROS Reactive Oxygen Species (ROS) Burst RBOHD->ROS DefenseGenes Activation of Defense Genes ROS->DefenseGenes MAPK->DefenseGenes

Conceptual signaling pathway for 3-hydroxy fatty acid perception in plants.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from biological and environmental matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique, often requiring a derivatization step to increase the volatility of the analyte.

Protocol: Quantification of this compound from Bacterial Cultures by GC-MS

This protocol is a composite of methodologies described in the literature for the analysis of medium-chain 3-hydroxy fatty acids.[5][6]

1. Sample Preparation and Lipid Extraction: a. Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). b. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge. c. For analysis of extracellular fatty acids, the supernatant can be used directly. d. Perform a lipid extraction using a modified Bligh-Dyer method. Resuspend the cell pellet in a monophasic mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). e. After a suitable incubation period with agitation, induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v). f. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. g. Dry the organic phase under a stream of nitrogen.

2. Saponification and Acidification: a. Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution (e.g., 0.5 M) and heat (e.g., at 80°C for 1 hour) to saponify the lipids and release the fatty acids. b. After cooling, acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 2 to protonate the fatty acids.

3. Fatty Acid Extraction: a. Extract the free fatty acids from the acidified aqueous-methanolic solution by partitioning with an organic solvent such as hexane (B92381) or diethyl ether. b. Repeat the extraction multiple times and pool the organic phases. c. Dry the pooled organic phase under nitrogen.

4. Derivatization: a. To the dried fatty acid residue, add a derivatizing agent to convert the carboxylic acid and hydroxyl groups to more volatile esters and ethers. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. b. Heat the mixture (e.g., at 60-80°C for 1 hour) to ensure complete derivatization.

5. GC-MS Analysis: a. Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. GC Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 5-10°C/min. c. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole or Ion Trap.
  • Scan Range: m/z 50-500.
  • For Quantification: Use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.

6. Quantification: a. Prepare a calibration curve using an authentic standard of this compound that has undergone the same derivatization process. b. An internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not present in the sample) should be added at the beginning of the extraction process to correct for sample loss and variations in derivatization and injection efficiency.

Below is a workflow diagram illustrating the key steps in the analytical process.

experimental_workflow Start Bacterial Culture Centrifugation Cell Harvesting (Centrifugation) Start->Centrifugation Extraction Lipid Extraction (Bligh-Dyer) Centrifugation->Extraction Saponification Saponification Extraction->Saponification Acidification Acidification Saponification->Acidification FA_Extraction Fatty Acid Extraction (Hexane) Acidification->FA_Extraction Derivatization Derivatization (e.g., Silylation) FA_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Workflow for the quantification of this compound.

Conclusion

This compound is a naturally occurring hydroxylated fatty acid with significant roles in the structure of bacterial membranes and as a component of biodegradable polymers. Its presence and the concentration of related 3-hydroxy fatty acids can serve as important biomarkers in various biological and environmental systems. The continued development of sensitive and specific analytical methods will be crucial for further elucidating its distribution, biosynthetic pathways, and biological functions, including its potential role in intercellular signaling. This guide provides a foundational resource for researchers interested in the study of this and other related 3-hydroxy fatty acids.

References

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid, a medium-chain-length (MCL) 3-hydroxy fatty acid (3-HFA), is a valuable chiral building block for the synthesis of various specialty chemicals, including biodegradable polymers, pharmaceuticals, and fine chemicals. Its biosynthesis is predominantly observed in bacteria, particularly in species of Pseudomonas, where it serves as a monomer unit for the production of polyhydroxyalkanoates (PHAs). This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of this compound, with a focus on the enzymatic machinery, quantitative data, and detailed experimental protocols relevant to its study and production.

Core Biosynthetic Pathways

The biosynthesis of this compound in bacteria such as Pseudomonas putida primarily occurs through two interconnected metabolic routes: the de novo fatty acid biosynthesis pathway and the fatty acid β-oxidation pathway . These pathways provide the necessary (R)-3-hydroxyacyl-CoA thioester, the direct precursor for its incorporation into PHA polymers by PHA synthases.

De Novo Fatty Acid Biosynthesis Pathway

This pathway synthesizes fatty acids from simple carbon sources like sugars or glycerol. The key steps leading to the formation of (R)-3-hydroxyundecanoyl-ACP, a precursor to this compound, involve a series of enzymatic reactions. A crucial enzyme in this pathway for PHA production is the (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) . PhaG channels intermediates from the fatty acid synthesis cycle towards PHA biosynthesis by converting (R)-3-hydroxyacyl-ACPs to their corresponding (R)-3-hydroxyacyl-CoAs.

de_novo_pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-CoA:ACP transacylase (FabD) Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP β-ketoacyl-ACP synthase III (FabH) Elongation Cycle Elongation Cycle Acetoacetyl-ACP->Elongation Cycle FabB, FabG, FabZ, FabI (R)-3-Hydroxyundecanoyl-ACP (R)-3-Hydroxyundecanoyl-ACP Elongation Cycle->(R)-3-Hydroxyundecanoyl-ACP Multiple Rounds (R)-3-Hydroxyundecanoyl-CoA (R)-3-Hydroxyundecanoyl-CoA (R)-3-Hydroxyundecanoyl-ACP->(R)-3-Hydroxyundecanoyl-CoA PhaG Poly(3-hydroxyundecanoate) Poly(3-hydroxyundecanoate) (R)-3-Hydroxyundecanoyl-CoA->Poly(3-hydroxyundecanoate) PHA Synthase (PhaC)

Figure 1: De novo biosynthesis pathway of this compound.
Fatty Acid β-Oxidation Pathway

When fatty acids such as undecanoic acid are provided as the carbon source, the β-oxidation pathway is the primary route for generating (R)-3-hydroxyundecanoyl-CoA. This cyclical pathway sequentially shortens the fatty acid chain by two carbon atoms per cycle. The key enzyme that links β-oxidation to PHA synthesis is the (R)-specific enoyl-CoA hydratase (PhaJ) . PhaJ catalyzes the stereospecific hydration of a trans-2-enoyl-CoA intermediate to the corresponding (R)-3-hydroxyacyl-CoA.

beta_oxidation_pathway Undecanoic Acid Undecanoic Acid Undecanoyl-CoA Undecanoyl-CoA Undecanoic Acid->Undecanoyl-CoA Acyl-CoA Synthetase (FadD) trans-2-Undecenoyl-CoA trans-2-Undecenoyl-CoA Undecanoyl-CoA->trans-2-Undecenoyl-CoA Acyl-CoA Dehydrogenase (FadE) (R)-3-Hydroxyundecanoyl-CoA (R)-3-Hydroxyundecanoyl-CoA trans-2-Undecenoyl-CoA->(R)-3-Hydroxyundecanoyl-CoA PhaJ Poly(3-hydroxyundecanoate) Poly(3-hydroxyundecanoate) (R)-3-Hydroxyundecanoyl-CoA->Poly(3-hydroxyundecanoate) PHA Synthase (PhaC) 3-Ketoundecanoyl-CoA 3-Ketoundecanoyl-CoA (R)-3-Hydroxyundecanoyl-CoA->3-Ketoundecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (FadB) Nonanoyl-CoA + Acetyl-CoA Nonanoyl-CoA + Acetyl-CoA 3-Ketoundecanoyl-CoA->Nonanoyl-CoA + Acetyl-CoA β-ketothiolase (FadA)

Figure 2: β-oxidation pathway for this compound biosynthesis.

Key Enzymes and Quantitative Data

The efficiency of this compound biosynthesis is largely dependent on the activity and substrate specificity of the key enzymes involved. While specific kinetic data for C11 substrates is limited in the literature, the available information for MCL substrates provides valuable insights.

EnzymeGeneOrganismSubstrate(s)Kinetic ParametersReference(s)
PHA Synthase phaC1, phaC2Pseudomonas putida(R)-3-Hydroxyacyl-CoAs (C6-C14)Class II synthases show broad substrate specificity for MCL-CoAs.[1]
(R)-specific enoyl-CoA hydratase phaJPseudomonas aeruginosatrans-2-Enoyl-CoAs (C4-C12)PhaJ4 exhibits almost constant maximum reaction rates (Vmax) irrespective of substrate chain length.[2][3]
(R)-3-hydroxyacyl-ACP:CoA transacylase phaGPseudomonas putida(R)-3-Hydroxyacyl-ACPsKinetic analysis with 3-hydroxydecanoyl-CoA showed a K0.5 of 65 µM and a Vmax of 12.4 mU/mg.[4]

Experimental Protocols

Enzymatic Assay for PHA Synthase (PhaC) Activity

This protocol is adapted for the determination of PHA synthase activity with medium-chain-length 3-hydroxyacyl-CoA substrates. The assay measures the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a colored product.

Materials:

  • Purified PHA synthase

  • (R)-3-Hydroxyundecanoyl-CoA (substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DTNB solution (2 mM in Tris-HCl buffer)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and 0.5 mM (R)-3-hydroxyundecanoyl-CoA.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified PHA synthase.

  • At specific time intervals, take aliquots from the reaction mixture and add them to a cuvette containing the DTNB solution.

  • Measure the absorbance at 412 nm.

  • Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the specified conditions.

pha_synthase_assay cluster_workflow PHA Synthase Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Pre-incubate Pre-incubate Prepare Reaction Mix->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Take Aliquots Take Aliquots Initiate Reaction->Take Aliquots React with DTNB React with DTNB Take Aliquots->React with DTNB Measure Absorbance Measure Absorbance React with DTNB->Measure Absorbance Calculate Activity Calculate Activity Measure Absorbance->Calculate Activity Reaction Mix 100 mM Tris-HCl (pH 8.0) 0.5 mM (R)-3-Hydroxyundecanoyl-CoA Reaction Mix->Prepare Reaction Mix Enzyme Purified PHA Synthase Enzyme->Initiate Reaction DTNB 2 mM DTNB Solution DTNB->React with DTNB

Figure 3: Experimental workflow for the PHA synthase assay.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of this compound from bacterial cells.

Materials:

Procedure:

a. Extraction and Methanolysis:

  • Weigh approximately 20-50 mg of lyophilized cells into a screw-capped glass tube.

  • Add a known amount of internal standard.

  • Add 2 mL of chloroform and 2 mL of methanol containing 3% (v/v) sulfuric acid.

  • Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven.

  • Cool the tube to room temperature.

  • Add 1 mL of water and vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic phase (chloroform) to a new glass tube.

  • Dry the organic phase over anhydrous sodium sulfate.

b. GC-MS Analysis:

  • Inject 1-2 µL of the final extract into the GC-MS.

  • GC Conditions (example):

    • Injector temperature: 250°C

    • Oven program: Initial temperature of 80°C for 2 min, then ramp to 280°C at 8°C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (example):

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Scan mode: Full scan (m/z 50-500) or selected ion monitoring (SIM) for higher sensitivity.

  • Identify the methyl ester of this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

gc_ms_workflow cluster_extraction Extraction and Derivatization cluster_analysis GC-MS Analysis Lyophilized Cells Lyophilized Cells Methanolysis Methanolysis Lyophilized Cells->Methanolysis Chloroform, H2SO4/Methanol, 100°C Phase Separation Phase Separation Methanolysis->Phase Separation Add Water, Vortex, Centrifuge Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Dry Organic Phase Dry Organic Phase Collect Organic Phase->Dry Organic Phase Anhydrous Na2SO4 Inject Sample Inject Sample Dry Organic Phase->Inject Sample Separation Separation Inject Sample->Separation GC Column Ionization & Detection Ionization & Detection Separation->Ionization & Detection Mass Spectrometer Data Analysis Data Analysis Ionization & Detection->Data Analysis

Figure 4: Workflow for the quantification of this compound by GC-MS.

Conclusion

The biosynthesis of this compound is intricately linked to the central carbon metabolism of bacteria, particularly through the de novo fatty acid synthesis and β-oxidation pathways. Understanding the key enzymes—PhaC, PhaJ, and PhaG—and their kinetic properties is crucial for metabolic engineering strategies aimed at overproducing this valuable chemical. The experimental protocols provided in this guide offer a starting point for researchers to quantify and characterize the production of this compound in microbial systems. Further research into the specific substrate preferences and catalytic mechanisms of the involved enzymes for C11 substrates will undoubtedly pave the way for more efficient and targeted biosynthetic processes.

References

Microbial Origins of 3-Hydroxyundecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microbial synthesis of 3-hydroxyundecanoic acid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of microbial sources, biosynthetic pathways, and detailed experimental protocols for its production, extraction, and quantification.

Introduction

This compound (3-HUDA) is a medium-chain-length 3-hydroxy fatty acid with potential applications in the development of pharmaceuticals and as a building block for biopolymers. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of this valuable chiral molecule. This technical guide consolidates current knowledge on the microbial sources of 3-HUDA, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and regulatory networks.

Microbial Sources of this compound

Several microbial genera have been identified as producers of medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs), including 3-HUDA. These microorganisms often synthesize these compounds as precursors for polyhydroxyalkanoates (PHAs), rhamnolipids, or as intermediates in fatty acid metabolism.

Bacterial Sources

The most prominent bacterial producers of mcl-3HAs belong to the genus Pseudomonas. These bacteria can synthesize a variety of 3-hydroxy fatty acids with chain lengths ranging from C6 to C14.

  • Pseudomonas putida : Strains of P. putida, such as GPo1 and KT2442, are well-documented producers of mcl-PHAs. When supplied with undecanoic acid as a carbon source, these bacteria can produce PHAs containing 3-hydroxyundecanoate monomers. Through controlled in vivo depolymerization of these PHAs, (R)-3-hydroxyundecanoic acid can be secreted into the extracellular medium and subsequently isolated[1][2].

  • Pseudomonas aeruginosa : This species is known for its production of rhamnolipids, which are biosurfactants composed of rhamnose and 3-hydroxy fatty acid moieties. By engineering the rhamnolipid biosynthesis pathway, for instance by knocking out the rhlB and rhlC genes, the accumulation of the precursor R-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs) can be achieved. These HAAs, which can include this compound moieties, can then be hydrolyzed to release the free 3-hydroxy fatty acids[3][4].

  • Lactobacillus species : Certain species of Lactobacillus have been reported to produce various 3-hydroxy fatty acids, although specific quantitative data for this compound is limited.

  • Rhodococcus and Bacillus species : Members of these genera are also known PHA producers and have the metabolic capability to degrade long-chain fatty acids, suggesting their potential for 3-HUDA production, though specific examples are not well-documented in the literature[5][6][7][8][9][10][11].

Fungal Sources

The production of this compound by fungi is less explored compared to bacteria. However, some fungi possess the necessary enzymatic machinery for fatty acid oxidation and have been shown to biotransform fatty acids into various hydroxylated derivatives.

  • Candida species : Yeasts such as Candida tropicalis are known to possess the ω-oxidation pathway for fatty acid metabolism, which can lead to the formation of ω-hydroxy fatty acids and dicarboxylic acids[12][13]. While direct production of 3-HUDA is not extensively reported, their ability to modify fatty acids suggests potential for this biotransformation under specific conditions or with metabolic engineering. The presence of undecanoic acid has been shown to inhibit biofilm formation in Candida albicans[14][15][16][17][18].

  • Aspergillus niger : This filamentous fungus is a versatile producer of organic acids and possesses a peroxisomal β-oxidation pathway for fatty acid degradation[19][20]. While its primary use is in the production of other organic acids, its metabolic capabilities suggest it could be engineered for 3-HUDA production[21][22][23].

Quantitative Data on Microbial 3-Hydroxyalkanoic Acid Production

While specific quantitative data for this compound is scarce, data for closely related medium-chain-length 3-hydroxyalkanoic acids and total PHA production provide valuable benchmarks for potential yields.

Microbial StrainSubstrateProductTiter (g/L)YieldProductivityReference
Pseudomonas putida GPo1Undecanoic Acid(R)-3-Hydroxyundecanoic acidNot ReportedNot ReportedNot Reported[1]
Pseudomonas putida GPo1Octanoic Acid(R)-3-Hydroxyoctanoic acidNot Reported~78% (wt/wt of released monomers)Not Reported[1][2]
Engineered Pseudomonas aeruginosaPalm OilR-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs)~1820% (g/g plant oil)Not Reported[3][4][24]
Pseudomonas putida KT2440 (Fed-batch)Synthetic Fatty Acid Mixturemcl-PHA52.865% of CDW2.1 g/L/h[25]
Pseudomonas putida KT2440 ΔphaZ (Fed-batch)Crude Glycerolmcl-PHA12.738.9% of CDW0.34 g/L/h[12][26]

Biosynthetic Pathway of this compound

The primary route for the conversion of undecanoic acid to this compound in microorganisms like Pseudomonas is the β-oxidation pathway. This catabolic process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, generating acetyl-CoA. The intermediate, (S)-3-hydroxyacyl-CoA, is a key precursor.

beta_oxidation undecanoic_acid Undecanoic Acid undecanoyl_coa Undecanoyl-CoA undecanoic_acid->undecanoyl_coa Acyl-CoA Synthetase (FadD) trans_2_undecenoyl_coa trans-Δ²-Undecenoyl-CoA undecanoyl_coa->trans_2_undecenoyl_coa Acyl-CoA Dehydrogenase s_3_hydroxyundecanoyl_coa (S)-3-Hydroxyundecanoyl-CoA trans_2_undecenoyl_coa->s_3_hydroxyundecanoyl_coa Enoyl-CoA Hydratase r_3_hydroxyundecanoyl_coa (R)-3-Hydroxyundecanoyl-CoA s_3_hydroxyundecanoyl_coa->r_3_hydroxyundecanoyl_coa Epimerase beta_oxidation_cycle Further β-oxidation (C9-CoA) s_3_hydroxyundecanoyl_coa->beta_oxidation_cycle 3-Hydroxyacyl-CoA Dehydrogenase pha_monomer PHA Monomer r_3_hydroxyundecanoyl_coa->pha_monomer PHA Synthase (PhaC)

Biosynthesis of this compound via the β-oxidation pathway.

Regulatory Networks

The biosynthesis of PHAs, and consequently the availability of 3-hydroxyalkanoic acid precursors, is tightly regulated in Pseudomonas. The GacS/GacA two-component system plays a central role, acting as a global regulator that post-transcriptionally controls the expression of PHA biosynthetic genes. This system modulates the levels of small regulatory RNAs (sRNAs) like RsmY and RsmZ, which in turn control the activity of translational repressor proteins such as RsmA.

Another key regulator in Pseudomonas aeruginosa is PvrA, which responds to the presence of long-chain fatty acids. PvrA acts as a switch, directing the carbon flux from fatty acid metabolism towards either the production of virulence factors (via the PQS quorum-sensing system) or carbon storage in the form of PHAs.

Gac_PvrA_Regulation cluster_gac Gac/Rsm Pathway cluster_pvrA PvrA Pathway GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation rsmYZ rsmY / rsmZ (sRNAs) GacA->rsmYZ Activates transcription RsmA RsmA (Translational Repressor) rsmYZ->RsmA Sequesters phaC1 phaC1 mRNA RsmA->phaC1 Represses translation PHA_synthesis PHA Synthesis phaC1->PHA_synthesis Translation LCFA Long-chain fatty acids PvrA PvrA LCFA->PvrA Activates pqs_genes PQS quorum sensing genes PvrA->pqs_genes Activates pha_genes PHA biosynthesis genes PvrA->pha_genes Represses pha_genes->PHA_synthesis Expression

Simplified regulatory network of PHA biosynthesis in Pseudomonas.

Experimental Protocols

Cultivation of Pseudomonas putida for this compound Production

This protocol is adapted for fed-batch cultivation to achieve high cell density and promote PHA accumulation.

1. Media Preparation:

  • Seed Culture Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Batch Fermentation Medium (Modified M9 Minimal Medium): Per liter: 6.78 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl, 2 mM MgSO4, 0.1 mM CaCl2, and trace element solution. The initial carbon source is undecanoic acid (e.g., 20 mM, neutralized with NaOH).

  • Feeding Solution: A concentrated solution of undecanoic acid (e.g., 1 M, neutralized with NaOH) and ammonium (B1175870) sulfate (B86663) to maintain a specific C/N ratio.

2. Inoculum Preparation:

  • Inoculate a single colony of P. putida into 50 mL of LB broth in a 250 mL flask.

  • Incubate at 30°C with shaking at 200 rpm overnight.

  • Use this seed culture to inoculate the fermenter (typically 5-10% v/v).

3. Fed-Batch Fermentation:

  • Start the fermentation in batch mode. Maintain the pH at 7.0 using automated addition of NaOH and the temperature at 30°C. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration rate.

  • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Feed the undecanoic acid solution at a predetermined rate (e.g., exponential feeding to maintain a specific growth rate, followed by a constant feed rate during the PHA accumulation phase).

  • To induce PHA accumulation, limit a nutrient such as nitrogen. This can be achieved by reducing or eliminating the ammonium source in the feed solution.

  • Continue the fermentation for 48-72 hours, or until the desired cell density and PHA content are reached.

4. Cell Harvesting:

  • Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with distilled water and lyophilize for subsequent extraction.

Extraction and Purification of this compound

This protocol describes the in vivo depolymerization of PHA to release 3-HUDA, followed by extraction and purification.

1. In Vivo Depolymerization:

  • Resuspend the harvested PHA-containing cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a specific cell concentration.

  • Induce depolymerization by shifting environmental conditions, for example, by incubating the cell suspension at a specific temperature (e.g., 37°C) under conditions of carbon starvation.

  • Monitor the release of 3-HUDA into the supernatant over time.

2. Extraction from Supernatant:

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant containing the secreted 3-HUDA.

  • Acidify the supernatant to approximately pH 2 with HCl to protonate the carboxylic acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (e.g., 3 extractions with an equal volume of solvent).

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-HUDA extract.

3. Purification (Optional):

  • Further purification can be achieved using column chromatography (e.g., silica (B1680970) gel chromatography) or preparative HPLC.

Quantification of this compound by GC-MS

This method involves the derivatization of 3-HUDA to a volatile ester for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Derivatization to Methyl Ester:

  • Dissolve the dried extract in a known volume of methanol (B129727) containing 3% (v/v) sulfuric acid.

  • Add an internal standard (e.g., 3-hydroxydodecanoic acid) for accurate quantification.

  • Heat the mixture at 100°C for 4 hours in a sealed vial.

  • After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane (B92381).

  • Wash the hexane phase with a saturated NaCl solution.

  • Dry the hexane phase over anhydrous sodium sulfate.

2. Silylation (for hydroxyl group):

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine).

  • Heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether.[27]

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-23).

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 290°C).[27]

  • Mass Spectrometer: Operate in electron ionization (EI) mode, and for quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for the TMS-derivatized this compound methyl ester and the internal standard.

  • Quantification: Generate a calibration curve using standards of this compound and the internal standard, and calculate the concentration in the sample based on the peak area ratios.

experimental_workflow cultivation 1. Microbial Cultivation (Fed-batch fermentation) harvesting 2. Cell Harvesting (Centrifugation) cultivation->harvesting depolymerization 3. In Vivo Depolymerization (Induce PHA breakdown) harvesting->depolymerization extraction 4. Extraction (Solvent extraction) depolymerization->extraction derivatization 5. Derivatization (Esterification & Silylation) extraction->derivatization quantification 6. Quantification (GC-MS analysis) derivatization->quantification

General experimental workflow for 3-HUDA production and analysis.

Conclusion

The microbial production of this compound, primarily through the cultivation of Pseudomonas species, presents a viable and sustainable route to this valuable chemical. While direct quantitative data for 3-HUDA remains an area for further research, the established knowledge of medium-chain-length PHA biosynthesis and the available analytical protocols provide a strong foundation for process development. By leveraging metabolic engineering strategies to enhance precursor supply and control competing pathways, coupled with optimized fermentation and recovery processes, the industrial-scale production of this compound is an achievable goal. This guide provides the necessary technical framework for researchers to embark on or advance their work in this exciting field.

References

The Pivotal Role of 3-Hydroxyundecanoic Acid in Bacterial Physiology and Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyundecanoic acid (3-OH-C11) is a medium-chain length 3-hydroxy fatty acid (mcl-3-OH-FA) that plays a crucial, albeit often precursor, role in bacterial cell-to-cell communication and virulence. While not as extensively studied as its C10 and C12 counterparts, 3-OH-C11 is a key intermediate in the biosynthesis of diffusible signal factors (DSFs) in important plant pathogens like Xanthomonas campestris. This technical guide provides an in-depth analysis of the biosynthesis, function, and significance of 3-OH-C11 in bacteria. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, including detailed experimental protocols for its study and its potential as a target for novel antimicrobial strategies.

Introduction

Bacteria utilize a sophisticated chemical language to communicate and coordinate collective behaviors, a process known as quorum sensing (QS). This communication relies on the production, detection, and response to small signal molecules. Among these are the 3-hydroxy fatty acids (3-OH-FAs), which are integral components of lipopolysaccharides in Gram-negative bacteria and also function as signaling molecules or their immediate precursors. This compound (3-OH-C11), a fatty acid with an 11-carbon chain, is a significant, though less-heralded, member of this class of molecules. Its primary recognized role is as a precursor in the biosynthesis of the Xanthomonas diffusible signal factor (DSF) family of QS molecules, which regulate virulence factors such as biofilm formation and extracellular enzyme production.[1][2] Understanding the synthesis and function of 3-OH-C11 is therefore critical for developing strategies to disrupt bacterial pathogenesis.

Biosynthesis of this compound

The primary pathway for the synthesis of 3-OH-C11 in bacteria is through the fatty acid biosynthesis (FAS) II pathway. In this cycle, 3-hydroxyacyl-acyl carrier protein (ACP) intermediates are generated. Specifically for DSF synthesis in Xanthomonas campestris, 3-hydroxyacyl-ACPs with carbon chain lengths of 12 to 13 are the direct precursors.[1] This strongly implicates 3-hydroxyundecanoyl-ACP as a key intermediate.

The biosynthesis can be summarized in the following steps:

  • Initiation: The FASII pathway is initiated with the condensation of acetyl-CoA and malonyl-ACP.

  • Elongation Cycles: A series of condensation, reduction, and dehydration reactions extend the fatty acid chain by two carbons in each cycle.

  • Formation of 3-hydroxyacyl-ACP: In each elongation cycle, a 3-ketoacyl-ACP is reduced by a 3-oxoacyl-ACP reductase (like FabG) to form a 3-hydroxyacyl-ACP.[1]

  • Diversion for DSF Synthesis: In Xanthomonas, specific 3-hydroxyacyl-ACPs, including the C11 intermediate, are diverted from the FASII pathway by the enzyme RpfF, which has both dehydratase and thioesterase activity, to produce DSF family signals.[2]

G acetyl_coa Acetyl-CoA fas_initiation FAS II Initiation acetyl_coa->fas_initiation malonyl_acp Malonyl-ACP malonyl_acp->fas_initiation ketoacyl_acp 3-Ketoacyl-ACP fas_initiation->ketoacyl_acp fabg FabG (3-oxoacyl-ACP reductase) ketoacyl_acp->fabg hydroxyacyl_acp 3-Hydroxyacyl-ACP (including 3-OH-C11-ACP) fabg->hydroxyacyl_acp fas_elongation Further FAS II Elongation hydroxyacyl_acp->fas_elongation rpff RpfF (DSF Synthase) hydroxyacyl_acp->rpff membrane_lipids Membrane Lipids fas_elongation->membrane_lipids dsf DSF Family Signals rpff->dsf

Biosynthesis of 3-Hydroxyundecanoyl-ACP and its role as a DSF precursor.

Role in Bacterial Physiology and Pathogenesis

The primary established role of 3-OH-C11 is as a precursor to the DSF family of quorum sensing signals in Xanthomonas. These signals are crucial for the regulation of virulence factors.

Quorum Sensing in Xanthomonas

In Xanthomonas campestris, the DSF signaling system regulates the expression of genes involved in:

  • Biofilm Formation: The ability of bacteria to form communities on surfaces, which enhances their resistance to environmental stresses and antimicrobial agents.

  • Extracellular Enzyme Production: Secretion of enzymes like proteases and cellulases that degrade host tissues and facilitate nutrient acquisition.

  • Virulence: The overall ability of the bacterium to cause disease in a host plant.

The DSF signaling pathway can be outlined as follows:

  • Synthesis: 3-OH-C11-ACP is converted to DSF family signals by the synthase RpfF.

  • Sensing: The DSF signal is perceived by the sensor kinase RpfC.

  • Signal Transduction: RpfC, in conjunction with the response regulator RpfG, modulates the intracellular levels of the second messenger cyclic-di-GMP.

  • Gene Regulation: Changes in cyclic-di-GMP levels, through downstream effectors, lead to altered expression of virulence-related genes.

G cluster_synthesis Signal Synthesis cluster_perception Signal Perception & Transduction cluster_response Cellular Response 3-OH-C11-ACP 3-OH-C11-ACP RpfF RpfF 3-OH-C11-ACP->RpfF DSF DSF Signal RpfF->DSF RpfC RpfC (Sensor Kinase) DSF->RpfC RpfG RpfG (Response Regulator) RpfC->RpfG c-di-GMP Cyclic-di-GMP RpfG->c-di-GMP Virulence_Genes Virulence Gene Expression c-di-GMP->Virulence_Genes Biofilm Biofilm Formation Virulence_Genes->Biofilm Enzymes Extracellular Enzymes Virulence_Genes->Enzymes

Simplified DSF Quorum Sensing Pathway in Xanthomonas.

Quantitative Data

While specific quantitative data for 3-OH-C11 is limited in the literature, data for related 3-hydroxy fatty acids provides a valuable reference for expected concentrations and effects.

Table 1: Concentrations of 3-Hydroxy Fatty Acids in Bacterial Cultures

Bacterial Species3-Hydroxy Fatty AcidConcentrationReference
Pseudomonas aeruginosa3-OH-C10:0~18 g/L (engineered strain)[3]
Lactobacillus plantarum3-OH-C10:01.7 µg/mL[3]

Table 2: Inhibitory Concentrations of Fatty Acids on Biofilm Formation

Bacterial SpeciesFatty AcidConcentration% InhibitionReference
Escherichia coliUndecanoic acid1 mM~25-fold reduction in persister cells[4]
Staphylococcus aureusPetroselinic acid (C18:1)100 µg/mL>65%[1]

Experimental Protocols

Extraction and Quantification of this compound from Bacterial Cultures

This protocol is adapted from methods for analyzing bacterial fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Materials:

  • Bacterial culture grown to the desired phase.

  • Internal standard (e.g., methyl heptadecanoate).

  • Anhydrous 1.25 M HCl in methanol.

  • Hexane (B92381) (GC grade).

  • Sodium bicarbonate solution (100 mg/mL).

  • Chloroform.

  • Glass vials with Teflon-lined caps.

  • GC-MS system.

Procedure:

  • Cell Harvesting: Pellet a known volume of bacterial culture by centrifugation. Wash the pellet with sterile water and lyophilize to dryness.

  • Methanolysis (Acid-catalyzed): To the dried cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol. Add a known amount of internal standard.

  • Incubation: Cap the vial tightly and heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 0.5 mL of hexane and vortex thoroughly. Centrifuge to separate the phases.

  • Washing: Transfer the upper hexane layer containing the FAMEs to a new vial. Wash with 1 mL of sodium bicarbonate solution to neutralize the acid.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS for analysis.

G start Start: Bacterial Culture harvest Harvest & Lyophilize Cells start->harvest methanolysis Acid Methanolysis (HCl/Methanol, 80°C) harvest->methanolysis extraction Hexane Extraction methanolysis->extraction wash Wash with NaHCO3 extraction->wash gcms GC-MS Analysis wash->gcms

Workflow for GC-MS analysis of 3-hydroxy fatty acids.
Biofilm Formation Assay (Crystal Violet Method)

This protocol allows for the quantification of biofilm formation and can be adapted to test the effect of 3-OH-C11.[7][8]

Materials:

  • Bacterial culture.

  • 96-well microtiter plate.

  • Growth medium.

  • This compound (or other test compounds).

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid.

  • Plate reader.

Procedure:

  • Inoculation: Dilute an overnight bacterial culture in fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well plate. Include wells with different concentrations of 3-OH-C11 and control wells without the compound.

  • Incubation: Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.

  • Washing: Gently remove the culture medium from the wells. Wash the wells three times with sterile water to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-595 nm using a plate reader.

Implications for Drug Development

The critical role of the DSF signaling pathway in the virulence of pathogens like Xanthomonas makes it an attractive target for the development of novel anti-infective agents. By targeting the biosynthesis of 3-OH-C11, the precursor to DSF signals, it may be possible to disrupt quorum sensing and attenuate virulence. Potential strategies include:

  • Enzyme Inhibition: Developing small molecule inhibitors that target the enzymes involved in the synthesis of 3-hydroxyacyl-ACPs (e.g., FabG) or the conversion of these precursors to DSF (RpfF).

  • Signal Mimicry: Designing antagonist molecules that are structurally similar to 3-OH-C11 or DSF but block the receptor RpfC.

Conclusion

This compound, while often overlooked, is a fundamentally important molecule in the physiology and pathogenesis of certain bacteria, most notably as a key precursor in the DSF quorum sensing pathway of Xanthomonas. A thorough understanding of its biosynthesis and role in signaling is essential for researchers and drug developers. The experimental protocols provided in this guide offer a starting point for the investigation of 3-OH-C11 and other 3-hydroxy fatty acids. Future research focused on this molecule and its associated pathways holds significant promise for the development of innovative strategies to combat bacterial infections.

References

3-Hydroxyundecanoic Acid: A Versatile Precursor Molecule for Chemical and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid, a medium-chain-length 3-hydroxyalkanoic acid (mcl-3-HAA), is emerging as a valuable and versatile precursor molecule with significant potential across various scientific and industrial domains. Its unique chemical structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it an attractive chiral building block for the synthesis of a wide array of value-added chemicals, including biopolymers, specialty chemicals, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical synthesis, quantification, and its role as a precursor in key metabolic and synthetic pathways.

Physicochemical Properties

This compound is a saturated fatty acid with an 11-carbon chain and a hydroxyl group at the C-3 position. Its chemical formula is C₁₁H₂₂O₃ and it has a molecular weight of 202.29 g/mol .

PropertyValue
Molecular FormulaC₁₁H₂₂O₃
Molecular Weight202.29 g/mol
Melting Point73-73.5 °C[1]
Boiling Point333.2 ± 25.0 °C (Predicted)[1]
Density0.998 ± 0.06 g/cm³ (Predicted)[1]
SolubilitySoluble in chloroform, ethanol, and methanol[1]

Biosynthesis and Production

The primary natural source of this compound is microbial polyhydroxyalkanoates (PHAs). These are polyesters produced by various bacteria as intracellular carbon and energy storage materials. Medium-chain-length PHAs (mcl-PHAs), produced by bacteria such as Pseudomonas putida, are rich in 3-hydroxyalkanoic acid monomers, including this compound.

Microbial Production of mcl-PHAs

Fed-batch fermentation is a common strategy to achieve high cell densities and high PHA content. Pseudomonas putida is a well-studied organism for mcl-PHA production.

Table 1: Quantitative Data on mcl-PHA Production in Pseudomonas putida

StrainCarbon SourceFermentation StrategyBiomass (g/L)PHA Content (% of CDW)PHA Titer (g/L)Monomer Composition (mol%)Reference
P. putida KT2440Decanoic acid, Acetic acid, GlucoseFed-batch (exponential to linear feeding)757455.53-hydroxydecanoate (78%), 3-hydroxyoctanoate (B1259324) (11%), 3-hydroxyhexanoate (B1247844) (11%)[2]
P. putida KT2440Nonanoic acid, Glucose, Acrylic acidFed-batch71.475.553.93-hydroxynonanoate (89%), 3-hydroxyheptanoate[3]
P. putida KT2440 (ΔphaZ)Crude Glycerol (B35011)Fed-batch (DO-stat)-38.9-mcl-PHA[4][5]

Experimental Protocol: Fed-Batch Fermentation of Pseudomonas putida for mcl-PHA Production [3][4][5]

  • Inoculum Preparation: A single colony of Pseudomonas putida is used to inoculate a seed culture in a suitable medium (e.g., LB medium) and grown overnight. This is then used to inoculate a larger pre-culture in a minimal medium (e.g., M9 medium) with a suitable carbon source.

  • Bioreactor Setup: A fed-batch reactor is prepared with a minimal medium containing essential salts and trace elements. The initial carbon source (e.g., crude glycerol or a mixture of fatty acids and glucose) is added.

  • Batch Phase: The bioreactor is inoculated with the pre-culture. The batch phase proceeds until the initial carbon source is depleted, allowing for initial biomass accumulation. Key parameters such as temperature (e.g., 30°C), pH (e.g., 6.85), and dissolved oxygen (DO) are controlled.

  • Fed-Batch Phase: A feeding solution containing a concentrated carbon source is fed into the bioreactor. The feeding strategy can be exponential to maintain a constant specific growth rate or a DO-stat approach where the feed is triggered by an increase in DO, indicating carbon limitation.

  • PHA Accumulation: PHA accumulation is typically induced by nutrient limitation, often nitrogen. The feeding of the carbon source continues while the nitrogen source is depleted.

  • Harvesting: Once the desired biomass and PHA content are reached, the cells are harvested by centrifugation.

Extraction and Hydrolysis of PHAs to 3-Hydroxyalkanoic Acids

Once the PHA-rich biomass is harvested, the polymer is extracted and then hydrolyzed to release the constituent 3-hydroxyalkanoic acid monomers.

Experimental Protocol: Extraction and Acid Hydrolysis of mcl-PHAs [6]

  • Cell Lysis and Extraction: The harvested bacterial cells are lyophilized. The dried biomass is then subjected to solvent extraction, typically using a chlorinated solvent like chloroform, to dissolve the intracellular PHA granules.

  • Polymer Precipitation: The PHA is precipitated from the solvent by adding a non-solvent, such as methanol (B129727) or ethanol. The precipitated polymer is then collected and dried.

  • Acid Methanolysis: The purified PHA is suspended in a mixture of methanol and sulfuric acid. The mixture is refluxed for several hours (e.g., >3 hours at 100°C) to depolymerize the polyester (B1180765) and convert the 3-hydroxyalkanoic acids into their corresponding methyl esters.[1]

  • Extraction of Methyl Esters: The 3-hydroxyalkanoate methyl esters are extracted from the reaction mixture using a solvent like chloroform.

  • Saponification (Optional): To obtain the free fatty acids, the purified methyl esters are saponified by refluxing with a solution of sodium hydroxide (B78521) in aqueous methanol. The solution is then acidified to protonate the carboxylate, and the free 3-hydroxyalkanoic acids are extracted with an organic solvent.

An alternative method involves the in-vivo depolymerization of PHAs by altering the external conditions of the cells to trigger the activity of intracellular PHA depolymerase, leading to the secretion of the monomers.[5]

Enantioselective Chemical Synthesis

The (R)-enantiomer of this compound is often the biologically active form and a valuable chiral building block. Enantioselective synthesis provides a route to obtain this specific stereoisomer.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor, such as a β-keto ester, is a powerful method for producing chiral β-hydroxy acids.

Conceptual Workflow: Asymmetric Hydrogenation for (R)-3-Hydroxyundecanoic Acid

Prochiral_Precursor Prochiral β-Keto Ester Hydrogenation Asymmetric Hydrogenation Prochiral_Precursor->Hydrogenation Chiral_Catalyst Chiral Ru-BINAP Catalyst Chiral_Catalyst->Hydrogenation Chiral_Hydroxy_Ester (R)-3-Hydroxyundecanoate Ester Hydrogenation->Chiral_Hydroxy_Ester Hydrolysis Ester Hydrolysis Chiral_Hydroxy_Ester->Hydrolysis Final_Product (R)-3-Hydroxyundecanoic Acid Hydrolysis->Final_Product

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol Outline: Asymmetric Hydrogenation [7]

  • Catalyst Preparation: A chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst is prepared in situ from a ruthenium precursor and the chiral BINAP ligand.

  • Hydrogenation Reaction: The prochiral β-keto ester precursor of this compound is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas (e.g., 4-100 atm). The reaction is stirred at a specific temperature (e.g., 23-100°C) until completion.

  • Purification: The resulting chiral β-hydroxy ester is purified using standard techniques such as column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases is another effective method for obtaining enantiomerically pure 3-hydroxyalkanoic acids.

Conceptual Workflow: Lipase-Catalyzed Kinetic Resolution

racemic_acid Racemic this compound esterification Enantioselective Esterification racemic_acid->esterification acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->esterification lipase (B570770) Lipase (e.g., Candida antarctica Lipase B) lipase->esterification s_ester (S)-3-Acetoxyundecanoic Acid esterification->s_ester r_acid (R)-3-Hydroxyundecanoic Acid (unreacted) esterification->r_acid separation Separation s_ester->separation hydrolysis Hydrolysis s_ester->hydrolysis r_acid->separation s_acid (S)-3-Hydroxyundecanoic Acid hydrolysis->s_acid

Caption: Lipase-catalyzed kinetic resolution.

Experimental Protocol Outline: Lipase-Catalyzed Kinetic Resolution [8]

  • Reaction Setup: Racemic this compound is dissolved in an organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B) are added.

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature with agitation. The lipase selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer ((R)-3-hydroxyundecanoic acid) unreacted.

  • Monitoring: The reaction progress and enantiomeric excess are monitored by techniques such as chiral HPLC or GC.

  • Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated ester and the unreacted acid are separated, for example, by column chromatography or extraction.

  • Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding 3-hydroxyalkanoic acid to obtain the other enantiomer.

Quantification of this compound

Accurate quantification of this compound is crucial for monitoring its production and conversion. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Protocol: GC-MS Quantification of this compound [9][10]

  • Sample Preparation and Extraction: For liquid samples (e.g., fermentation broth), the sample is acidified, and the fatty acids are extracted with an organic solvent (e.g., ethyl acetate). An internal standard (e.g., a deuterated analog) is added for accurate quantification.

  • Derivatization: The hydroxyl and carboxyl groups of this compound are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

    • Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the components of the mixture. A temperature gradient program is employed to elute the analytes.

    • Mass Spectrometry: The eluted compounds are ionized (e.g., by electron impact), and the resulting fragments are detected. Quantification is typically performed in selected ion monitoring (SIM) mode, where specific ions characteristic of the analyte and the internal standard are monitored for high sensitivity and specificity.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

This compound as a Precursor Molecule

Rhamnolipid Biosynthesis in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, (R)-3-hydroxyalkanoic acids are key precursors for the biosynthesis of rhamnolipids, which are biosurfactants with important roles in virulence and biofilm formation. The production of rhamnolipids is tightly regulated by the quorum sensing system.

Signaling Pathway: Rhamnolipid Biosynthesis and Quorum Sensing Regulation

cluster_QS Quorum Sensing System cluster_RL Rhamnolipid Biosynthesis LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes LasR LasR LasR->RhlI activates RhlR RhlR LasR->RhlR activates RhlA RhlA RhlR->RhlA activates rhlA RhlB RhlB RhlR->RhlB activates rhlB RhlC RhlC RhlR->RhlC activates rhlC C12_HSL->LasR binds C4_HSL->RhlR binds HAA_precursor (R)-3-Hydroxyalkanoyl-ACP HAA_precursor->RhlA HAA HAA (3-(3-hydroxyalkanoyloxy)alkanoic acid) RhlA->HAA HAA->RhlB Mono_RL Mono-rhamnolipid RhlB->Mono_RL Mono_RL->RhlC Di_RL Di-rhamnolipid RhlC->Di_RL TDP_Rhamnose TDP-L-rhamnose TDP_Rhamnose->RhlB TDP_Rhamnose->RhlC

Caption: Rhamnolipid biosynthesis pathway.

Synthesis of Specialty Chemicals

The functional groups of this compound allow for its conversion into other valuable chemicals.

  • Macrocyclic Lactones: These are valuable compounds used in the fragrance industry. ω-Hydroxy acids can be cyclized to form macrocyclic lactones. While this compound is not an ω-hydroxy acid, it can potentially be converted to one through a series of chemical modifications, or it could be used in the synthesis of more complex macrocyclic structures.

Applications in Drug Development

The chiral nature of (R)-3-hydroxyundecanoic acid makes it a valuable building block in the synthesis of complex, stereochemically defined molecules, including active pharmaceutical ingredients (APIs).

  • Chiral Building Blocks: Enantiomerically pure 3-hydroxyalkanoic acids are used as starting materials in the synthesis of various bioactive molecules, such as antibiotics and vitamins.[6]

  • Antimicrobial and Bioactive Properties: Medium-chain 3-hydroxyalkanoic acids and their derivatives have been shown to possess antimicrobial activity.[5] For example, (R)-3-hydroxyoctanoic acid and (R)-3-hydroxy-10-undecenoic acid have shown inhibitory effects against various bacteria.[5]

While specific examples of marketed drugs derived directly from this compound are not widely documented, the use of similar chiral hydroxy acids in the synthesis of complex pharmaceutical intermediates is a well-established strategy in medicinal chemistry.

Conclusion

This compound stands out as a promising platform chemical with a wide range of potential applications. Its accessibility from renewable microbial sources, combined with its versatile chemical functionality, positions it as a key player in the development of sustainable chemical processes and novel therapeutic agents. Further research into optimizing its production, developing efficient conversion technologies, and exploring its full potential in drug discovery is warranted and expected to yield significant scientific and commercial advancements.

References

An In-depth Technical Guide to 3-Hydroxyundecanoic Acid (CAS: 40165-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyundecanoic acid (CAS: 40165-88-6) is a medium-chain hydroxy fatty acid that has garnered increasing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical and physical properties, methods for its synthesis and analysis, and a detailed exploration of its biological activities and potential therapeutic applications. Particular focus is given to its established antifungal properties and its emerging role in cancer research, potentially through the modulation of key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Chemical and Physical Properties

This compound is a saturated fatty acid with a hydroxyl group at the C-3 position. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 40165-88-6N/A
Molecular Formula C₁₁H₂₂O₃[1][2]
Molecular Weight 202.29 g/mol [1]
IUPAC Name This compound[1]
Melting Point 73-73.5 °C[2]
Boiling Point 333.2 ± 25.0 °C (Predicted)[2]
Density 0.998 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in ethanol, methanol, and chloroform.[1][2] Practically insoluble in water.[3]N/A
Purity Commercially available at >98% purity.[1]N/A
Appearance Solid[4]

Synthesis and Purification

Synthesis Methodology: The Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to β-hydroxy acids like this compound, is the Reformatsky reaction.[5][6]

Reaction Principle: The reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent (a Reformatsky enolate). This enolate then reacts with an aldehyde or ketone to form a β-hydroxy ester.[5][6] For the synthesis of this compound, nonanal (B32974) (the aldehyde corresponding to the desired nine-carbon tail) would be reacted with the zinc enolate of an α-bromoacetate.

Illustrative Workflow:

General Workflow for this compound Synthesis via Reformatsky Reaction cluster_synthesis Synthesis Reactants Nonanal + Ethyl bromoacetate (B1195939) + Zinc Reaction Reformatsky Reaction in an aprotic solvent (e.g., THF) Reactants->Reaction 1. Intermediate Ethyl 3-hydroxyundecanoate Reaction->Intermediate 2. Hydrolysis Base Hydrolysis (e.g., NaOH) followed by Acidification (e.g., HCl) Intermediate->Hydrolysis 3. Product This compound Hydrolysis->Product 4. Workflow for GC-MS Analysis of this compound Sample Biological Sample or Synthesized Product Extraction Acidification and Solvent Extraction Sample->Extraction Derivatization Silylation with BSTFA/TMCS Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Acquisition and Quantification GC_MS->Data_Analysis Antifungal Mechanism of this compound HUA This compound Membrane Fungal Cell Membrane HUA->Membrane Inserts into Disruption Increased Membrane Fluidity and Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death Potential Involvement of 3-Hydroxy Fatty Acids in the PI3K/AKT/mTOR Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FA_Metabolism Fatty Acid Metabolism AKT->FA_Metabolism Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth HUA This compound FA_Metabolism->HUA

References

Methodological & Application

Synthesis of 3-Hydroxyundecanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxyundecanoic acid, a saturated medium-chain fatty acid with emerging research interest. This compound and related 3-hydroxy fatty acids have been identified as potential antimicrobial agents, anti-inflammatory molecules, and are implicated in bacterial quorum sensing.[1][2] These protocols are intended for researchers in organic chemistry, microbiology, and drug development who require a reliable method for the synthesis and purification of this compound for further investigation. The primary synthetic route detailed is the Reformatsky reaction, a classic and effective method for the formation of β-hydroxy esters, followed by hydrolysis to the desired carboxylic acid.[3][4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the proper handling, storage, and characterization of the compound.

PropertyValueReference
CAS Number40165-88-6[1]
Molecular FormulaC₁₁H₂₂O₃[1][8][9]
Molecular Weight202.29 g/mol [1][8]
Melting Point73-73.5 °C[1]
Boiling Point (Predicted)333.2 ± 25.0 °C[1]
Density (Predicted)0.998 ± 0.06 g/cm³[1]
pKa (Predicted)4.39 ± 0.10[1]
SolubilitySoluble in chloroform, ethanol, and methanol (B129727).[1][9]
Storage Temperature-20°C[1][8][9]

Synthesis of this compound via Reformatsky Reaction

The synthesis of this compound is achieved in a two-step process: the Reformatsky reaction to form ethyl 3-hydroxyundecanoate, followed by the hydrolysis of the ester to yield the final product.

Experimental Workflow

Synthesis_Workflow Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Nonanal (B32974) + Ethyl Bromoacetate (B1195939) + Activated Zinc Reformatsky_Reaction Reformatsky Reaction (Toluene, 90°C) Reactants->Reformatsky_Reaction Intermediate Ethyl 3-hydroxyundecanoate Reformatsky_Reaction->Intermediate Hydrolysis Ester Hydrolysis (KOH, Methanol/Water) Intermediate->Hydrolysis Product This compound (Crude) Hydrolysis->Product Purification Silica (B1680970) Gel Chromatography Product->Purification Pure_Product Pure this compound Purification->Pure_Product Pure this compound NMR NMR Spectroscopy (1H and 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Step 1: Synthesis of Ethyl 3-hydroxyundecanoate (Reformatsky Reaction)

This protocol is adapted from a general procedure for the Reformatsky reaction.[3]

Materials:

  • Nonanal (C₉H₁₈O)

  • Ethyl bromoacetate (BrCH₂COOC₂H₅)

  • Zinc dust, activated

  • Iodine (I₂)

  • Toluene (B28343), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Activation of Zinc: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq). Add anhydrous toluene to cover the zinc.

  • Heat the suspension to reflux with vigorous stirring for 5 minutes. The disappearance of the iodine color indicates the activation of zinc.

  • Cool the mixture to room temperature.

  • Reaction: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq).

  • In a separate flask, dissolve nonanal (1.0 eq) in anhydrous toluene.

  • Add the nonanal solution dropwise to the zinc and ethyl bromoacetate suspension using a dropping funnel.

  • Once the addition is complete, heat the reaction mixture to 90°C and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Quench the reaction by the slow addition of deionized water.

  • Filter the suspension to remove unreacted zinc.

  • Transfer the filtrate to a separatory funnel and extract with MTBE (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-hydroxyundecanoate.

Step 2: Hydrolysis of Ethyl 3-hydroxyundecanoate

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

  • Dissolve the crude ethyl 3-hydroxyundecanoate in methanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide in a mixture of water and methanol and add it to the ester solution with stirring. The reaction is exothermic.

  • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure. The final product should be a white solid.

Characterization Data (Predicted)

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for the protons and carbons of this compound in CDCl₃.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (COOH)10-12 (br s, 1H)~177
2 (CH₂)2.4-2.6 (m, 2H)~42
3 (CHOH)3.9-4.1 (m, 1H)~68
4 (CH₂)1.4-1.6 (m, 2H)~36
5-9 (CH₂)1.2-1.4 (m, 10H)~29-32
10 (CH₂)1.2-1.4 (m, 2H)~25
11 (CH₃)0.8-0.9 (t, 3H)~14
OHVariable (br s, 1H)-
Predicted Mass Spectrometry Fragmentation (Electron Ionization)

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a β-hydroxy acid.

m/zInterpretation
202[M]⁺ (Molecular ion)
184[M-H₂O]⁺
103Characteristic fragment of 3-hydroxy fatty acids
87Cleavage between C3 and C4
74McLafferty rearrangement
59[CO₂H + CH₂]⁺

Applications in Research

This compound and other 3-hydroxy fatty acids are valuable molecules for a range of research applications:

  • Antimicrobial Research: These compounds have demonstrated activity against various bacteria and fungi, making them interesting candidates for the development of new antimicrobial agents.[1]

  • Anti-inflammatory and Anti-allergic Studies: Related 3-hydroxy fatty acids have been shown to possess anti-inflammatory and anti-allergic properties, suggesting potential therapeutic applications in inflammatory skin conditions.[2]

  • Quorum Sensing Research: As components of lipopolysaccharides in Gram-negative bacteria, 3-hydroxy fatty acids can be involved in bacterial communication and virulence. Synthesized this compound can be used to study these quorum sensing pathways.[10][11]

  • Biomarker and Standard: Pure, synthetic this compound can serve as an analytical standard for its detection and quantification in biological samples.[8]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of this compound. The use of the Reformatsky reaction offers a reliable and scalable method for producing this valuable research compound. The provided data and application notes will aid researchers in their investigations into the biological activities and potential therapeutic uses of this compound.

References

Application Notes and Protocols for the Extraction of 3-Hydroxyundecanoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyundecanoic acid (3-OH-UDA) is a specific type of 3-hydroxy fatty acid (3-OH-FA). In environmental science, 3-OH-FAs with chain lengths from C10 to C18 are recognized as crucial chemical biomarkers for the presence of Gram-negative bacteria in soil. These fatty acids are integral components of the lipid A moiety of lipopolysaccharides (LPS), which form the outer membrane of these bacteria. The concentration and distribution of 3-OH-UDA and related 3-OH-FAs in soil can provide valuable insights into microbial biomass, community structure, and responses to environmental changes.

This document provides comprehensive protocols for the efficient extraction, purification, and quantification of this compound from complex soil matrices. The primary recommended method utilizes microwave-assisted acid digestion for its superior yield and speed, followed by silylation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The successful quantification of 3-OH-UDA from soil involves a multi-step process designed to release the analyte from the soil matrix, separate it from interfering substances, and prepare it for instrumental analysis. The overall workflow is as follows:

  • Sample Preparation: Soil samples are dried and sieved to ensure homogeneity and improve extraction efficiency.

  • Extraction & Hydrolysis: Bound fatty acids are liberated from the complex soil and microbial cell matrix. A novel microwave-assisted acid digestion method is recommended as it can double the yield compared to traditional techniques.[1]

  • Purification: A liquid-liquid extraction is performed to isolate the lipids from the aqueous acidic digest.

  • Derivatization: The polarity of 3-OH-UDA is reduced to increase its volatility for GC analysis. This is achieved by converting the polar hydroxyl (-OH) and carboxylic acid (-COOH) functional groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively, through a process called silylation.[2][3]

  • Analysis: The derivatized 3-OH-UDA is identified and quantified using GC-MS, which separates the compound from other components and provides mass spectral data for confirmation.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Soil Sample Collection B Drying & Sieving A->B C Microwave-Assisted Acid Digestion B->C D Liquid-Liquid Extraction C->D E Derivatization (Silylation) D->E F GC-MS Analysis E->F G Data Quantification F->G

Fig 1. Overall workflow for the extraction and analysis of 3-OH-UDA from soil.

Experimental Protocols

3.1 Materials and Reagents

  • Soil Samples

  • Reagents:

    • Hydrochloric Acid (HCl), trace metal grade

    • Ethyl Acetate (B1210297), HPLC grade

    • Hexane (B92381), HPLC grade

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

    • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

    • Pyridine (B92270), anhydrous

    • Internal Standard (e.g., deuterated this compound or a similar non-native 3-hydroxy fatty acid)

    • This compound analytical standard (>98% purity)

  • Equipment:

    • Freeze-dryer or drying oven

    • 2 mm sieve

    • Microwave digestion system with appropriate vessels[1][4][5]

    • Centrifuge tubes (Teflon or glass)

    • Mechanical shaker

    • Nitrogen evaporator

    • Heating block or oven

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

3.2 Protocol 1: Sample Preparation

  • Drying: Air-dry the soil samples in a well-ventilated area or freeze-dry them. Avoid oven-drying at high temperatures as this can degrade organic molecules.

  • Sieving: Gently disaggregate the dried soil and pass it through a 2 mm sieve to remove large debris, roots, and stones.

  • Homogenization: Thoroughly mix the sieved soil to ensure the sample is homogeneous before subsampling for extraction.

3.3 Protocol 2: Microwave-Assisted Acid Digestion & Extraction

This protocol is adapted from a novel method shown to significantly improve the yield of 3-OH-FAs from soil.[1]

  • Weighing: Accurately weigh approximately 1-5 g of the prepared soil into a microwave digestion vessel. The exact amount may be optimized based on the soil's organic matter content.

  • Internal Standard: Spike the sample with a known amount of internal standard.

  • Acid Digestion: In a fume hood, add 10 mL of 3 M HCl to the vessel.

  • Microwave Program: Seal the vessel and place it in the microwave digestion system. Heat the sample to 130°C and hold for 55 minutes.[1]

  • Cooling: Allow the vessel to cool completely to room temperature before opening.

  • Liquid-Liquid Extraction:

    • Transfer the entire contents of the vessel to a glass centrifuge tube.

    • Add 10 mL of ethyl acetate to the tube.

    • Shake vigorously on a mechanical shaker for 30 minutes.

    • Centrifuge at 2,500 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic (ethyl acetate) layer to a clean flask.

    • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

    • Combine the two organic extracts.

  • Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 37-40°C.[6] The resulting residue contains the total lipid extract.

3.4 Protocol 3: Derivatization (Silylation)

To make the 3-OH-UDA volatile for GC analysis, both the carboxylic acid and hydroxyl groups must be derivatized.[2]

  • Reagent Preparation: To the dried lipid extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[2][6]

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 80°C for 1 hour to ensure complete derivatization.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample to a 2 mL GC vial with a micro-insert for analysis. The sample can be diluted with hexane if necessary.

Silylation_Reaction cluster_reactants Reactants cluster_products Products A This compound (HO-R-COOH) process + Heat (80°C) A->process B BSTFA + TMCS (Silylating Agent) B->process C Di-TMS-3-Hydroxyundecanoic Acid ((CH3)3SiO-R-COOSi(CH3)3) D Volatile Byproducts process->C process->D

Fig 2. Silylation of 3-OH-UDA for GC-MS analysis.

3.5 Protocol 4: GC-MS Analysis

  • Instrument Setup: Configure the GC-MS system according to the parameters in Table 1. These may require optimization for your specific instrument.

  • Calibration: Prepare a series of calibration standards of pure 3-OH-UDA (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) and derivatize them using the same procedure as the samples (Protocol 3.4).

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.[6]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. Calculate the concentration of 3-OH-UDA in the soil samples based on this curve.

Data Presentation

Quantitative data should be presented clearly for comparison. The following tables provide an example of typical instrument parameters and a template for reporting results.

Table 1: Recommended GC-MS Parameters

ParameterSettingReference
GC System Agilent 5890 or similar[6]
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Injector Splitless, 250-280°C[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 80°C for 5 min, ramp 3.8°C/min to 200°C, then ramp 15°C/min to 290°C, hold for 6 min[6]
MS System
Ion Source Electron Impact (EI), 70 eV, 230°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (m/z 50-650)[6][8]
Key Ions (TMS Deriv.) Monitor characteristic fragment ions for di-TMS-3-OH-UDA (e.g., m/z 175, 233, M-15) for quantification.[6][9]

Table 2: Example Quantitative Results for this compound in Soil

Note: The following data are illustrative. Actual concentrations will vary significantly based on soil type, microbial activity, and environmental conditions.[10]

Sample IDSoil TypeSoil pH3-OH-UDA Concentration (ng/g dry soil)% Recovery (Internal Std.)
S-01Silt Loam6.8155.492%
S-02Sandy Clay5.289.788%
S-03Chernozem7.5310.295%
S-04Organic Peat4.545.185%

Conclusion

The protocols detailed in this document provide a robust and sensitive framework for the extraction and quantification of this compound from soil. The use of microwave-assisted digestion significantly enhances extraction efficiency, while silylation derivatization allows for reliable analysis by GC-MS.[1][2] Adherence to these methods will enable researchers to generate accurate and reproducible data on this key microbial biomarker, aiding in studies of soil ecology, biogeochemistry, and drug discovery from soil microorganisms.

References

Application Note: Protocols for 3-Hydroxyundecanoic Acid Analysis in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyundecanoic acid (3-OH-C11:0) is a medium-chain 3-hydroxy fatty acid (3-OHFA). 3-OHFAs are intermediate metabolites in the mitochondrial fatty acid β-oxidation pathway.[1] The quantitative analysis of these fatty acids in biological matrices such as plasma, serum, and tissues is crucial for diagnosing and understanding disorders related to fatty acid metabolism, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases.[1] This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most prominent analytical platforms for lipidomics.

Analytical Strategies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific research goals, sample matrix, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and well-established technique for fatty acid analysis.[2] It offers excellent chromatographic resolution and is highly sensitive. However, it requires a chemical derivatization step to convert the non-volatile fatty acids into volatile derivatives suitable for gas chromatography.[3] Silylation is a common derivatization method for 3-OHFAs.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity, specificity, and ability to analyze underivatized fatty acids, simplifying sample preparation.[4] Reversed-phase chromatography is typically used for separation.[5][6] While derivatization is not always necessary, it can be employed to enhance ionization efficiency and improve detection sensitivity in the positive ion mode.[7][8][9][10]

Below is a diagram illustrating the key differences between the GC-MS and LC-MS/MS analytical approaches.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_start Sample (e.g., Plasma) gc_is Add Internal Standard gc_start->gc_is gc_hydrolysis Hydrolysis (Optional, for Total 3-OHFAs) gc_is->gc_hydrolysis gc_extract Liquid-Liquid Extraction gc_hydrolysis->gc_extract gc_deriv Derivatization (e.g., Silylation) (Mandatory) gc_extract->gc_deriv gc_ms GC-MS Analysis gc_deriv->gc_ms gc_data Data Processing gc_ms->gc_data lc_start Sample (e.g., Plasma) lc_is Add Internal Standard lc_start->lc_is lc_extract Protein Precipitation / LLE lc_is->lc_extract lc_deriv Derivatization (Optional) lc_extract->lc_deriv lc_ms LC-MS/MS Analysis lc_deriv->lc_ms lc_data Data Processing lc_ms->lc_data

Comparison of GC-MS and LC-MS/MS workflows for 3-OHFA analysis.

Quantitative Performance Data

The following table summarizes typical quantitative performance metrics for the analysis of 3-hydroxy fatty acids using GC-MS based methods. These values can be used as a benchmark for method development and validation.

ParameterTypical ValueReference(s)
Precision (CV%) 1.0% - 10.5% (at 30 µmol/L)[3]
3.3% - 13.3% (at 0.3 µmol/L)[3]
Limit of Detection (LOD) 0.03 - 0.6 µg/mL (for related fatty acids)[11]
Linearity (R²) > 0.99[12]
Recovery 95% - 117%[12]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from established methods for analyzing 3-hydroxy fatty acids in serum or plasma and involves hydrolysis, extraction, and derivatization.[1][3]

1. Materials and Reagents

  • Biological sample (e.g., 500 µL serum or plasma)

  • Stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy C12:0 or a similar chain length)

  • Sodium Hydroxide (NaOH), 10 M

  • Hydrochloric Acid (HCl), 6 M

  • Ethyl Acetate (B1210297)

  • Nitrogen gas supply

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with an appropriate capillary column (e.g., HP-5MS)[3]

2. Sample Preparation and Extraction Workflow

G start Start: 500 µL Plasma/Serum is Spike with Internal Standard start->is hydrolysis Optional: Add 500 µL 10M NaOH Incubate 30 min at 37°C (for Total 3-OHFAs) is->hydrolysis for total FA acidify Acidify with 6M HCl is->acidify for free FA hydrolysis->acidify extract1 Add 3 mL Ethyl Acetate Vortex & Centrifuge acidify->extract1 collect Collect Supernatant extract1->collect extract2 Repeat Extraction with 3 mL Ethyl Acetate collect->extract2 dry Dry Combined Extracts under Nitrogen at 37°C extract2->dry pool supernatant deriv Add 100 µL BSTFA + 1% TMCS Incubate 1 hr at 80°C dry->deriv analyze Analyze 1 µL via GC-MS deriv->analyze

GC-MS sample preparation workflow for this compound.

3. Detailed Steps

  • Internal Standard Addition: To 500 µL of serum or plasma, add a known amount of the stable isotope-labeled internal standard (e.g., 10 µL of a 500 µM solution).[3]

  • Hydrolysis (Optional): To measure total 3-OHFAs (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes. For only free 3-OHFAs, skip this step.[3]

  • Acidification: Acidify the sample by adding 6 M HCl. Use 125 µL for unhydrolyzed samples or 2 mL for hydrolyzed samples.[3]

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases. Transfer the upper organic layer to a clean tube. Repeat the extraction once more.[3]

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 37°C.[3]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[3]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto the GC-MS system.

4. GC-MS Parameters (Example)

  • Column: HP-5MS capillary column (or equivalent)

  • Injection Mode: Splitless

  • Initial Oven Temp: 80°C, hold for 5 min[3]

  • Temperature Ramp: Increase to 200°C at 3.8°C/min, then to 290°C at 15°C/min, hold for 6 min.[3]

  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the 3-OHFA-TMS derivatives (e.g., m/z 233 for the unlabeled fragment) and the corresponding ions for the internal standard (e.g., m/z 235 for a d2-labeled standard).[3]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of 3-OHFAs using UPLC-MS/MS, which typically does not require derivatization.[4]

1. Materials and Reagents

  • Biological sample (e.g., 100 µL plasma)

  • Stable isotope-labeled internal standard

  • Protein Precipitation Solvent: Acetonitrile or Methanol, ice-cold, containing 0.1% formic acid

  • LC-MS/MS system with a reversed-phase column (e.g., C18)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[5]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[5]

2. Sample Preparation and Extraction

  • Thawing: Slowly thaw biological samples at 4°C.[6]

  • Internal Standard Addition: To 100 µL of plasma, add a known amount of the internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis. The sample may be dried down and reconstituted in the initial mobile phase if concentration is needed.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

3. UPLC-MS/MS Parameters (Example)

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18)

  • Flow Rate: 0.3 - 0.4 mL/min

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the fatty acids, followed by a re-equilibration step.

  • MS Detection: Electrospray Ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.

  • Analysis Mode: Scheduled Multiple Reaction Monitoring (MRM) for quantification.[4]

    • MRM Transition for 3-OH-C11:0: The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be determined by fragmentation of the standard compound.

Associated Metabolic Pathway

This compound is an intermediate in the β-oxidation of odd-chain fatty acids. The diagram below shows a simplified overview of the mitochondrial fatty acid β-oxidation spiral, highlighting the step where 3-hydroxyacyl-CoA is formed.

G fatty_acyl_coa Fatty Acyl-CoA (C_n) enzyme1 Acyl-CoA Dehydrogenase fatty_acyl_coa->enzyme1 enoyl_coa trans-Δ²-Enoyl-CoA enzyme2 Enoyl-CoA Hydratase enoyl_coa->enzyme2 hydroxyacyl_coa L-3-Hydroxyacyl-CoA enzyme3 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->enzyme3 ketoacyl_coa 3-Ketoacyl-CoA enzyme4 β-Ketothiolase ketoacyl_coa->enzyme4 shorter_acyl_coa Fatty Acyl-CoA (C_n-2) shorter_acyl_coa->fatty_acyl_coa re-enters cycle acetyl_coa Acetyl-CoA enzyme1->enoyl_coa enzyme2->hydroxyacyl_coa enzyme3->ketoacyl_coa enzyme4->shorter_acyl_coa enzyme4->acetyl_coa releases

Simplified diagram of the mitochondrial β-oxidation pathway.

References

Application Note: A Robust HPLC-MS/MS Method for the Profiling of 3-Hydroxy Fatty Acids in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative profiling of 3-hydroxy fatty acids (3-OH-FAs) in human plasma. 3-OH-FAs are critical intermediates in mitochondrial fatty acid β-oxidation and serve as important biomarkers for certain metabolic disorders and bacterial endotoxin (B1171834) exposure.[1][2][3] The described protocol utilizes a straightforward liquid-liquid extraction procedure, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity.[4][5] This method avoids time-consuming derivatization steps and is suitable for high-throughput analysis in clinical and research settings.[6]

Introduction

3-hydroxy fatty acids are hydroxylated forms of fatty acids characterized by a hydroxyl group on the third carbon (β-position).[3] They are obligate intermediates in the mitochondrial β-oxidation pathway, a major process for cellular energy production.[1] Genetic defects in this pathway, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, can lead to the accumulation of specific 3-OH-FAs, causing severe clinical manifestations like acute fatty liver of pregnancy.[1] Furthermore, 3-OH-FAs (specifically C10-C18 chain lengths) are integral structural components of the lipid A moiety of lipopolysaccharide (LPS), also known as endotoxin, from gram-negative bacteria.[7] Their detection can, therefore, be used to quantify endotoxin exposure.

Given their diagnostic and research significance, a robust analytical method is essential for their accurate quantification in complex biological matrices like plasma. HPLC-MS/MS (B15284909) has become the gold standard, offering superior sensitivity and specificity over other techniques like gas chromatography, which often requires chemical derivatization.[4][8] This note provides a comprehensive protocol for the extraction and analysis of a panel of 3-OH-FAs from human plasma.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Chloroform, tert-Butyl methyl ether (MTBE), and Water (all LC-MS grade or equivalent).

  • Acids/Additives: Acetic Acid or Formic Acid (LC-MS grade).

  • Standards: Certified reference standards for each 3-OH-FA of interest (e.g., 3-OH-C10:0, 3-OH-C12:0, 3-OH-C14:0, 3-OH-C16:0).

  • Internal Standards (IS): Stable isotope-labeled (e.g., d4- or ¹³C-labeled) 3-OH-FA standards. The use of isotope-labeled internal standards is critical for correcting matrix effects and improving quantitative accuracy.[7]

  • Biological Matrix: Human plasma, collected in K2-EDTA tubes and stored at -80°C.

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established lipid extraction methods, such as the Matyash (MTBE) or Folch (Chloroform/Methanol) methods, scaled for small sample volumes.[9]

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (containing a mixture of stable isotope-labeled 3-OH-FAs) to each sample, vortex briefly.

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold Methanol, vortex for 10 seconds. Then, add 500 µL of MTBE.[9]

  • Vortex vigorously for 30 seconds and sonicate in a cold water bath for 30 minutes.

  • To induce phase separation, add 500 µL of LC-MS grade water and vortex for 10 seconds.[9]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.

  • Carefully transfer the upper organic layer (~500 µL) to a new clean tube, ensuring not to disturb the protein pellet.

  • Dry the collected organic phase to completeness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 85:15 ACN:Water) for HPLC-MS/MS analysis.

Note: To measure the total 3-OH-FA content (free and esterified), an alkaline hydrolysis step (e.g., with 10 M NaOH) can be performed on the plasma sample prior to acidification and extraction.[10]

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

Parameter Setting
Column Reversed-Phase C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.2% Acetic Acid
Flow Rate 0.2 mL/min
Column Temp. 45°C
Injection Vol. 3-5 µL

| Gradient | Start at 85% B, hold for 10 min; linear gradient to 100% B over 2 min; hold at 100% B for 10 min; return to 85% B and re-equilibrate for 8 min.[4] |

Table 2: Mass Spectrometry Parameters

Parameter Setting
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 350°C
Ion Spray Voltage -4200 V
Analysis Mode Multiple Reaction Monitoring (MRM)

| Dwell Time | 100 ms per transition |

Data Presentation and Performance

MRM Transitions

Quantification is achieved using MRM by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[4][5] The precursor ion in negative mode is the deprotonated molecule [M-H]⁻.

Table 3: Example MRM Transitions for Common 3-OH-FAs

Compound Precursor Ion (m/z) Product Ion (m/z)
3-OH-Decanoic Acid (C10:0) 187.1 59.0
3-OH-Lauric Acid (C12:0) 215.2 59.0
3-OH-Myristic Acid (C14:0) 243.2 59.0
3-OH-Palmitic Acid (C16:0) 271.3 59.0
3-OH-Stearic Acid (C18:0) 299.3 59.0

Note: Product ions should be empirically determined and optimized on the specific instrument used. The m/z 59 fragment corresponds to the acetate (B1210297) ion [CH₃COO]⁻ resulting from cleavage adjacent to the hydroxyl group.

Method Performance

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard bioanalytical guidelines.

Table 4: Typical Method Performance Characteristics

Parameter Typical Value Reference
Limit of Quantification (LOQ) < 100 ng/L [7]
Extraction Recovery > 90% [11]
Linearity (R²) > 0.99 [10]
Inter-day Precision (%CV) < 15% N/A

| Accuracy (%Bias) | Within ±15% | N/A |

Visualizations

Experimental Workflow

The overall analytical process from sample receipt to final data is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Spike Spike with Internal Standards Sample->IS_Spike Extraction Liquid-Liquid Extraction (MeOH / MTBE) IS_Spike->Extraction Drydown Dry Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution HPLC HPLC Separation (Reversed-Phase C18) Reconstitution->HPLC MSMS MS/MS Detection (Negative ESI, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC-MS/MS workflow for 3-OH-FA profiling.

Biological Context: Mitochondrial β-Oxidation

3-OH-FAs are key intermediates in the mitochondrial fatty acid β-oxidation spiral, a four-step process that shortens fatty acyl-CoA chains to produce acetyl-CoA for the Krebs cycle.[1]

G FattyAcylCoA Fatty Acyl-CoA (Cn) Enzyme1 Acyl-CoA Dehydrogenase FattyAcylCoA->Enzyme1 EnoylCoA trans-Δ²-Enoyl-CoA Enzyme2 Enoyl-CoA Hydratase EnoylCoA->Enzyme2 HydroxyacylCoA L-3-Hydroxyacyl-CoA Enzyme3 L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) HydroxyacylCoA->Enzyme3 KetoacylCoA 3-Ketoacyl-CoA Enzyme4 β-Ketoacyl-CoA Thiolase KetoacylCoA->Enzyme4 ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) ShortenedAcylCoA->FattyAcylCoA Re-enters Cycle AcetylCoA Acetyl-CoA KrebsCycle AcetylCoA->KrebsCycle To Krebs Cycle Enzyme1->EnoylCoA Enzyme2->HydroxyacylCoA Enzyme3->KetoacylCoA Enzyme4->ShortenedAcylCoA Enzyme4->AcetylCoA

Caption: The role of 3-Hydroxyacyl-CoA in β-oxidation.

Conclusion

The HPLC-MS/MS method presented provides a reliable and high-throughput platform for the quantification of 3-hydroxy fatty acids in human plasma. The protocol, combining a simple extraction with the specificity of MRM detection, is well-suited for clinical research and drug development applications, particularly in the study of fatty acid oxidation disorders, metabolic diseases, and the assessment of endotoxin exposure. The comprehensive profiling of 3-OH-FAs can yield valuable insights into cellular metabolism and disease pathogenesis.

References

Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid is a medium-chain hydroxy fatty acid that plays a significant role in various biological processes. Notably, it serves as a precursor in the biosynthesis of rhamnolipids in bacteria such as Pseudomonas aeruginosa. Rhamnolipids are biosurfactants involved in bacterial motility, biofilm formation, and the uptake of hydrophobic substrates. The study of this compound's metabolic pathways and its quantification in biological matrices is crucial for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.

Stable isotope labeling, in conjunction with mass spectrometry-based techniques, offers a highly sensitive and specific method for the accurate quantification of this compound. This approach involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. This allows for precise measurement by correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for the synthesis of a stable isotope-labeled this compound internal standard, its application in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an overview of its biological significance.

Quantitative Data Summary

The following table summarizes representative performance data for the quantification of 3-hydroxy fatty acids using stable isotope dilution mass spectrometry. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSLC-MS/MS
**Linearity (R²) **>0.99>0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.1 - 0.9 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.4 - 2.6 ng/mL[1]
Intra-day Precision (%CV) <10%<15%
Inter-day Precision (%CV) <15%<15%
Recovery (%) 85 - 115%80 - 120%

Experimental Protocols

Protocol 1: Synthesis of [2,2-D2]-3-Hydroxyundecanoic Acid (Internal Standard)

This protocol describes a method for the synthesis of a deuterated internal standard of this compound using a modified Reformatsky reaction. The Reformatsky reaction is a classic organic reaction that forms a β-hydroxy ester from an aldehyde or ketone and an α-halo ester in the presence of zinc metal.[2][3][4][5]

Materials:

  • Nonanal

  • Ethyl bromoacetate-2,2-d2

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (Argon or Nitrogen).

  • Activation of Zinc: In a round-bottom flask, add activated zinc powder.

  • Reaction Mixture: To the flask, add anhydrous THF, followed by nonanal.

  • Addition of Deuterated Reagent: Slowly add ethyl bromoacetate-2,2-d2 to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude ethyl [2,2-D2]-3-hydroxyundecanoate.

  • Purification of Ester: Purify the crude ester by column chromatography on silica (B1680970) gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol (B145695) and 1 M NaOH solution and stir at room temperature overnight.

  • Acidification and Extraction: Acidify the reaction mixture with 1 M HCl and extract the product with diethyl ether (3x).

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and evaporate the solvent to yield [2,2-D2]-3-hydroxyundecanoic acid.

  • Characterization: Confirm the structure and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nonanal Nonanal Reflux Reflux Nonanal->Reflux Bromoacetate Ethyl bromoacetate-2,2-d2 Bromoacetate->Reflux Zinc Zinc Zinc->Reflux THF Anhydrous THF THF->Reflux Quench Quench (HCl) Reflux->Quench Extract Extraction Quench->Extract PurifyEster Purify Ester Extract->PurifyEster Hydrolysis Hydrolysis (NaOH) PurifyEster->Hydrolysis Acidify Acidify & Extract Hydrolysis->Acidify FinalProduct [2,2-D2]-3-Hydroxyundecanoic Acid Acidify->FinalProduct

Synthesis of Deuterated this compound.
Protocol 2: Quantification of this compound by GC-MS

This protocol describes the quantification of this compound in a biological sample using a stable isotope dilution GC-MS method.[6][7]

Materials:

  • Biological sample (e.g., bacterial culture supernatant, plasma)

  • [2,2-D2]-3-Hydroxyundecanoic acid internal standard

  • Ethyl acetate (B1210297)

  • 6 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add a known amount of the [2,2-D2]-3-hydroxyundecanoic acid internal standard.

  • Acidification: Acidify the sample to a pH of approximately 2-3 with 6 M HCl.

  • Extraction: Extract the acidified sample with ethyl acetate (3x).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add BSTFA with 1% TMCS and pyridine. Heat the mixture at 60-80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.[6]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TMS derivatives of both the native and the labeled this compound. For example, monitor m/z for the native analyte and m/z+2 for the deuterated standard.

  • Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.

Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidify Spike->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry & Evaporate Extract->Dry Derivatize Derivatize (BSTFA/TMCS) Dry->Derivatize GCMS GC-MS Analysis (SIM) Derivatize->GCMS Quantify Quantification GCMS->Quantify

GC-MS Quantification Workflow.
Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a method for the quantification of this compound using LC-MS/MS, which often requires less sample preparation and can be more sensitive than GC-MS.

Materials:

  • Biological sample (e.g., bacterial culture supernatant, plasma)

  • [2,2-D2]-3-Hydroxyundecanoic acid internal standard

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add a known amount of the [2,2-D2]-3-hydroxyundecanoic acid internal standard.

  • Protein Precipitation (if necessary): For plasma samples, precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile. Centrifuge to pellet the proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable mobile phase, such as 50% methanol in water with 0.1% formic acid.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Separation: Separate the analytes on a C18 column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transition for Native Analyte: Select the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion.

    • MRM Transition for Internal Standard: Select the deprotonated molecule [M+2-H]⁻ as the precursor ion and a corresponding fragment ion as the product ion.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.

Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (optional) Spike->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate LCMS LC-MS/MS Analysis (MRM) Evaporate->LCMS Quantify Quantification LCMS->Quantify

LC-MS/MS Quantification Workflow.

Biological Signaling Pathway

Rhamnolipid Biosynthesis in Pseudomonas aeruginosa

This compound is a key precursor in the biosynthesis of rhamnolipids, which are virulence factors in P. aeruginosa. The synthesis is a multi-step enzymatic process. First, two molecules of 3-hydroxyacyl-ACP (acyl carrier protein), derived from fatty acid synthesis, are condensed by the enzyme RhlA to form a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). Subsequently, the rhamnosyltransferase RhlB transfers a rhamnose moiety from dTDP-L-rhamnose to the HAA, forming a mono-rhamnolipid. A second rhamnosyltransferase, RhlC, can then add another rhamnose unit to produce a di-rhamnolipid.

cluster_0 Fatty Acid Synthesis cluster_1 Rhamnolipid Biosynthesis FAS Fatty Acid Synthase Complex Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FAS->Hydroxyacyl_ACP HAA 3-(3-Hydroxyalkanoyloxy)alkanoic acid (HAA) Hydroxyacyl_ACP->HAA RhlA Mono_RL Mono-rhamnolipid HAA->Mono_RL RhlB Di_RL Di-rhamnolipid Mono_RL->Di_RL RhlC dTDP_Rhamnose dTDP-L-rhamnose dTDP_Rhamnose->Mono_RL dTDP_Rhamnose->Di_RL

Rhamnolipid Biosynthesis Pathway.

References

Application Notes and Protocols: Analytical Standards for 3-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 3-Hydroxyundecanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a medium-chain hydroxy fatty acid. The analysis of 3-hydroxy fatty acids is crucial in the study of various physiological and pathological processes, including inherited metabolic disorders of fatty acid oxidation.[1][2] Accurate and reliable quantitative methods are essential for research and clinical applications. These protocols outline the necessary steps for sample preparation, derivatization, and instrumental analysis.

Analytical Standards

A certified analytical standard of this compound is required for the accurate quantification of the analyte in biological samples. Information on commercially available standards is provided in the table below. It is recommended to use a stable isotope-labeled internal standard for the most accurate quantification to correct for matrix effects and variations in sample preparation.

CompoundCAS NumberMolecular FormulaMolecular Weight (Da)Purity
This compound40165-88-6C11H22O3202.29>98%

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the analytical methods described in the protocols.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterDescription
Column HP-5MS capillary column or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined based on the derivatized analyte and internal standard

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters (General Guidance)

ParameterDescription
Column C18 reverse-phase column (e.g., Agilent Eclipse Plus C8, Phenomenex Luna C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)/Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analytical standard

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in serum or plasma.[1]

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., D-labeled this compound)

  • Serum or plasma samples

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)

  • Agilent 5890 series II GC system or equivalent

  • Mass selective detector

2. Sample Preparation:

  • For Total this compound (Free and Esterified):

    • To 500 µL of serum or plasma, add 500 µL of 10 M NaOH.

    • Incubate for 30 minutes to hydrolyze esterified forms.

  • For Free this compound:

    • Use 500 µL of serum or plasma directly.

  • Internal Standard Spiking:

    • Add a known amount of the stable isotope-labeled internal standard to each sample.

  • Acidification:

    • Acidify the samples with 6 M HCl.

  • Liquid-Liquid Extraction:

    • Extract the acidified sample twice with 3 mL of ethyl acetate.

    • Vortex and centrifuge to separate the layers.

    • Combine the organic layers.

  • Drying:

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen gas at 37°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with TMCS.

    • Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Run the analysis using the parameters outlined in Table 1.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the analytical standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum/Plasma Sample Hydrolysis Hydrolysis (for Total) Sample->Hydrolysis Optional Spiking Add Internal Standard Sample->Spiking Hydrolysis->Spiking Acidification Acidification Spiking->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Evaporation Extraction->Drying Derivatization Derivatization (TMS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS analysis workflow for this compound.
Protocol 2: Quantification of this compound by LC-MS/MS (General Approach)

This protocol provides a general framework for developing an LC-MS/MS method. Optimization of specific parameters will be required.

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard

  • Plasma or other biological matrix

  • Acetonitrile

  • Methanol

  • Formic acid

  • (Optional) Derivatization agent such as 3-nitrophenylhydrazine (B1228671) (3-NPH)

2. Sample Preparation (Without Derivatization):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. Sample Preparation (With Derivatization - Example with 3-NPH):

  • Follow a validated protocol for 3-NPH derivatization of carboxylic acids. This typically involves a reaction with 3-NPH in the presence of a coupling agent.

4. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Perform chromatographic separation and mass spectrometric detection using the general parameters outlined in Table 2. The MRM transitions for this compound and its internal standard must be optimized by direct infusion of the standards.

  • Quantify using a calibration curve prepared in the same biological matrix.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spiking Add Internal Standard Sample->Spiking ProteinPrecipitation Protein Precipitation Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation & Reconstitution SupernatantTransfer->Evaporation Derivatization Optional Derivatization SupernatantTransfer->Derivatization LCMS LC-MS/MS Analysis Evaporation->LCMS Derivatization->LCMS Quantification Quantification LCMS->Quantification

LC-MS/MS analysis workflow for this compound.

Fatty Acid Beta-Oxidation Pathway

3-Hydroxy fatty acids are intermediates in the mitochondrial beta-oxidation of fatty acids. A defect in the enzymes of this pathway can lead to their accumulation.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Simplified mitochondrial fatty acid beta-oxidation pathway.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy Fatty Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Derivatization

Q1: Why is derivatization necessary for 3-hydroxy fatty acid analysis by GC-MS?

A1: Direct analysis of free 3-hydroxy fatty acids by GC-MS is challenging due to their low volatility and the presence of a polar carboxyl group.[1] This polarity can lead to interactions with the GC column's stationary phase, resulting in poor chromatographic peak shape, such as tailing.[1][2] Derivatization converts the polar carboxyl and hydroxyl groups into less polar and more volatile esters and ethers, making them suitable for GC analysis.[1][3] The most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) derivatives.[1][4][5]

Q2: I am seeing incomplete derivatization or side reactions. What could be the cause?

A2: Incomplete derivatization or the formation of by-products can significantly affect quantification.[3] Common causes include:

  • Presence of Water or Protic Solvents: Silylating reagents like BSTFA and MSTFA are sensitive to moisture. Ensure all glassware is dry and use aprotic solvents.

  • Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatizing agent can lead to an incomplete reaction. A molar excess of the reagent is recommended.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[2] For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is common.[2][6][7]

  • Improper Sample pH: For esterification, the pH must be controlled. Acid-catalyzed methods (e.g., with BF₃-methanol) require acidic conditions, while base-catalyzed methods require alkaline conditions.[1][8]

  • Side Reactions with Certain Reagents: Base-catalyzed transesterification with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can lead to the formation of O-methyl ether derivatives from hydroxyl groups, which may interfere with FAME peaks in the chromatogram.[9]

Q3: What are the recommended derivatization protocols for 3-hydroxy fatty acids?

A3: The choice of derivatization depends on the specific goals of the analysis. Silylation is a common and effective method for 3-OH-FAs as it derivatizes both the carboxyl and hydroxyl groups.

Experimental Protocol: Silylation for 3-OH-FA Analysis

This protocol describes the conversion of 3-hydroxy fatty acids to their trimethylsilyl (TMS) ether, methyl ester derivatives for GC-MS analysis.

Materials:

  • Dried sample containing 3-hydroxy fatty acids.

  • Aprotic solvent (e.g., pyridine, acetonitrile).

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Internal standards (e.g., stable isotope-labeled 3-OH-FAs).[6][10]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as water will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried sample in an aprotic solvent.

  • Internal Standard Addition: Add an appropriate amount of internal standard to the sample.[6]

  • Reagent Addition: Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS) to the sample vial.[6][7]

  • Reaction: Securely cap the vial and vortex briefly. Heat the mixture at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[2][6][7]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Gas Chromatography & Mass Spectrometry

Q4: My 3-hydroxy fatty acid peaks are tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue in GC analysis, especially for polar compounds like 3-hydroxy fatty acids.[7] Tailing can compromise resolution and lead to inaccurate integration and quantification. The causes can be chemical or physical.

  • Chemical Causes (Active Sites): If only polar compounds are tailing, it is likely due to unwanted interactions with active sites in the GC system.[7]

    • Contaminated Inlet Liner: The glass liner in the injector port can accumulate non-volatile residues. Regular replacement or cleaning is crucial.[11]

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.[12]

    • Column Degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups. If trimming the column does not help, it may need to be replaced.[12]

  • Physical Causes: If all peaks in the chromatogram are tailing, a physical issue is more likely.

    • Improper Column Installation: An incorrectly installed column can cause dead volume and turbulence, leading to peak tailing.[7][12] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.

    • Leaks: Leaks in the system can allow oxygen to enter, which can degrade the column's stationary phase.

Q5: I am not seeing my 3-hydroxy fatty acid peaks at all. What should I check?

A5: The complete absence of expected peaks can be frustrating. A systematic check of the process is necessary.

  • Derivatization Failure: The derivatization step may have failed completely. Prepare a known standard and run it through the entire derivatization and analysis process to confirm the method is working.[5]

  • Injector Problems: The sample may not be reaching the column. Check for a blocked syringe or a plugged inlet liner.

  • GC-MS Parameters: Verify the GC oven temperature program and the MS acquisition parameters. Ensure the temperature is high enough to elute the derivatized 3-OH-FAs.[13]

  • Column Issues: A severe blockage or a broken column could prevent the analytes from reaching the detector.[12]

Q6: How do I choose the right GC and MS parameters for my analysis?

A6: Optimal GC-MS parameters are crucial for good separation and sensitivity.

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is a common choice for analyzing derivatized fatty acids.[6]

  • Oven Temperature Program: The program should be optimized to separate the 3-OH-FAs of different chain lengths. A typical program starts at a lower temperature (e.g., 80°C) and ramps up to a higher temperature (e.g., 290°C).[6]

  • Mass Spectrometry Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is often preferred over full scan mode due to its higher sensitivity and selectivity.[6] In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analytes and their internal standards.

Data Analysis & Quantification

Q7: What are the key ions to monitor for the quantification of TMS-derivatized 3-hydroxy fatty acids?

A7: For electron impact (EI) ionization, TMS-derivatized 3-hydroxy fatty acids produce characteristic fragment ions. A common and abundant fragment ion used for quantification is at a mass-to-charge ratio (m/z) of 233 for the unlabeled 3-hydroxy fragment.[6] If stable isotope-labeled internal standards are used (e.g., with two ¹³C atoms), the corresponding fragment will be at m/z 235.[6]

Q8: Why is the use of internal standards critical for accurate quantification?

A8: The use of internal standards, particularly stable isotope-labeled versions of the analytes, is essential for accurate and precise quantification.[6][10][14] These standards are added to the sample at the beginning of the workflow and experience the same variations in extraction, derivatization, and injection as the target analytes. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be corrected for, leading to more reliable results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of 3-hydroxy fatty acids.

Table 1: Derivatization and GC-MS Parameters

ParameterValue/ConditionReference
Derivatization
ReagentN,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) + 1% TMCS[6][7]
Temperature80°C[6]
Time60 minutes[6]
GC Conditions
ColumnHP-5MS capillary column[6]
Initial Oven Temp.80°C, hold for 5 min[6]
Temp. Ramp 13.8°C/min to 200°C[6]
Temp. Ramp 215°C/min to 290°C, hold for 6 min[6]
MS Conditions
ModeSelected Ion Monitoring (SIM)[6]
Quantitation Ionm/z 233 (unlabeled), m/z 235 (labeled internal standard)[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 3-hydroxy fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample (e.g., Plasma) hydrolysis Hydrolysis (optional, for total 3-OH-FAs) sample->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction acidification->extraction drying Drying under Nitrogen extraction->drying derivatize Add Silylating Reagent (e.g., BSTFA) & Heat drying->derivatize gcms GC-MS Injection derivatize->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Workflow for 3-OH-FA analysis.

Troubleshooting Logic for Peak Tailing

This diagram provides a logical approach to troubleshooting peak tailing issues.

troubleshooting_workflow start Peak Tailing Observed q1 Do all peaks tail? start->q1 physical_issues Likely Physical Issue q1->physical_issues Yes chemical_issues Likely Chemical Activity q1->chemical_issues No check_install Check Column Installation physical_issues->check_install check_leaks Check for System Leaks check_install->check_leaks replace_liner Replace Inlet Liner chemical_issues->replace_liner trim_column Trim Front of Column replace_liner->trim_column replace_column Replace Column trim_column->replace_column

Caption: Troubleshooting guide for peak tailing.

References

Technical Support Center: Optimizing 3-Hydroxyundecanoic Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 3-Hydroxyundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a medium-chain hydroxy fatty acid.[1] It is a component of the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria and is also investigated for its potential as an antimicrobial agent.[2][3] Members of the hydroxy-carboxylic acid (HCA) family, to which this compound belongs, are known to interact with specific G-protein coupled receptors (HCA receptors), playing a role in metabolic regulation, such as the inhibition of lipolysis.[4][5][6]

Q2: What are the common sources for extracting this compound?

A2: this compound is typically extracted from the biomass of Gram-negative bacteria, where it exists as a monomeric unit of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polyesters.[7][8]

Q3: What are the principal methods for extracting this compound?

A3: The extraction of this compound from bacterial biomass is often performed as part of the overall extraction of polyhydroxyalkanoates (PHAs). The process generally involves cell lysis to release the PHA granules, followed by solvent extraction of the polymer, and subsequent depolymerization (hydrolysis or methanolysis) to yield the constituent 3-hydroxyalkanoic acid monomers.[7][9] Direct solvent extraction from lyophilized cells after acid-catalyzed transesterification is also a common analytical method.[3]

Q4: Which solvents are most effective for this extraction?

A4: Chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) have traditionally been used for PHA extraction due to their high efficiency.[9] However, due to safety and environmental concerns, non-halogenated solvents are increasingly preferred.[7] For the extraction of the derivatized 3-hydroxy fatty acid methyl esters for analysis, hexane (B92381) is commonly used.[3] this compound itself is soluble in chloroform, ethanol, and methanol.[2]

Q5: How does pH affect the extraction efficiency?

A5: The pH of the extraction medium is a critical parameter. To efficiently extract carboxylic acids like this compound into an organic solvent, the pH of the aqueous phase should be lowered to at least 2 pH units below the pKa of the acid. This ensures the acid is predominantly in its protonated (uncharged) form, increasing its solubility in the organic solvent.[10][11] Conversely, a higher pH will maintain the acid in its deprotonated (anionic) form, which is more soluble in the aqueous phase, leading to poor extraction efficiency with organic solvents.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Issue 1: Low Yield of Extracted Product
Potential Cause Troubleshooting Step
Incomplete Cell Lysis Ensure complete cell disruption. For bacterial sources, consider enzymatic lysis (e.g., with lysozyme), chemical lysis (e.g., with sodium hypochlorite (B82951) or NaOH), or mechanical methods (e.g., sonication, bead beating, or high-pressure homogenization).[2][4] The choice of method can impact the integrity of the target molecule.
Inefficient Solvent Extraction Optimize the choice of solvent. While chloroform is effective, consider safer alternatives like a hexane:ethyl acetate (B1210297) mixture.[10] Ensure a sufficient solvent-to-biomass ratio (e.g., 10:1 v/w) and adequate extraction time with agitation.[10] For liquid-liquid extraction, perform multiple extractions (e.g., 3x with fresh solvent) to maximize recovery.
Incorrect pH of the Aqueous Phase Before liquid-liquid extraction with an organic solvent, acidify the aqueous sample to a pH of 2-3 to ensure the this compound is in its protonated, more organic-soluble form.[10]
Degradation of the Target Molecule Avoid harsh chemical treatments if they are found to degrade the this compound. For example, transesterification with boron-trihalide reagents can cause degradation of some fatty acids.[12] Monitor temperature during extraction, as high temperatures can lead to degradation of some organic acids.
Issue 2: Poor Purity of the Extracted Product
Potential Cause Troubleshooting Step
Co-extraction of Cellular Debris After cell lysis, centrifuge the sample to pellet insoluble debris before proceeding with the supernatant for extraction.[13]
Contamination with Other Lipids Incorporate washing steps. After initial extraction, wash the organic phase with an acidic aqueous solution (e.g., 0.1 M HCl) to remove water-soluble impurities. A subsequent wash with brine can help to remove residual water from the organic phase.[9]
Residual Solvent or Water After phase separation, use a drying agent like anhydrous sodium sulfate (B86663) to remove dissolved water from the organic phase before solvent evaporation.[9] Ensure complete removal of the extraction solvent under reduced pressure (e.g., using a rotary evaporator).
Presence of Pigments and Other Impurities Consider a purification step after the initial extraction. Column chromatography (e.g., silica (B1680970) gel chromatography) can be effective for separating fatty acids from other components.[13]
Issue 3: Inaccurate Quantification by GC-MS
Potential Cause Troubleshooting Step
Incomplete Derivatization Ensure the sample is completely dry before adding the derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[5] Optimize the derivatization reaction time and temperature (e.g., 80°C for 1 hour).[5]
Poor Chromatographic Resolution Optimize the GC temperature program to ensure good separation of the this compound methyl ester from other components.[5] Ensure the GC column is appropriate for fatty acid methyl ester analysis (e.g., a HP-5MS column).[5]
Matrix Effects in the MS Detector Prepare calibration standards in a matrix that is similar to the sample matrix to account for any ion suppression or enhancement effects. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[1]
Low Signal Intensity Check the injection volume and split ratio. A lower split ratio can increase sensitivity, but may also lead to column overloading.[6] Ensure the MS is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic ions of the derivatized this compound.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Polyhydroxyalkanoates (Precursors to 3-Hydroxyalkanoic Acids)

Extraction Method Principle Advantages Disadvantages Reported Recovery/Purity
Solvent Extraction (e.g., Chloroform) Dissolving the PHA polymer in a suitable solvent and separating it from the biomass.High purity and recovery.[7]Use of hazardous chlorinated solvents.[14]Purity: >95%, Recovery: >80%[14]
Sodium Hypochlorite Digestion Digesting the non-PHA cellular material, leaving the PHA granules intact.Avoids the use of organic solvents.Can cause polymer degradation and molecular weight reduction.Purity: ~99%, Recovery: ~90%[4]
NaOH Digestion Saponification and solubilization of non-PHA cellular components.Effective for high recovery and purity.Can also lead to some polymer degradation.Purity: ~100%, Recovery: ~100%[4]
Supercritical Fluid Extraction (CO2) Using supercritical CO2 as a solvent to extract the PHA.Environmentally friendly ("green") method.[7]May require specialized equipment and optimization.Recovery: 42.4% for mcl-PHA[7]

Table 2: Properties of Solvents for Carboxylic Acid Extraction

Solvent Polarity Boiling Point (°C) Notes
Chloroform Nonpolar61.2High extraction efficiency for PHAs, but is a hazardous solvent.[9]
Dichloromethane Polar aprotic39.6Effective for PHA extraction, also a halogenated solvent.[9]
Ethyl Acetate Polar aprotic77.1A less toxic alternative to chlorinated solvents for extracting carboxylic acids.[10]
Hexane Nonpolar69Commonly used for the extraction of derivatized fatty acid methyl esters for GC-MS analysis.[3]
Methanol Polar protic64.7Used in the transesterification process to form fatty acid methyl esters.[3] this compound is soluble in methanol.[2]
Ethanol Polar protic78.4Can be used as a solvent; this compound is soluble in ethanol.[2]

Experimental Protocols

Protocol 1: Extraction of 3-Hydroxyalkanoic Acids from Bacterial Biomass for GC-MS Analysis

This protocol is adapted from methods used for the analysis of 3-hydroxy fatty acids from bacterial polyhydroxyalkanoates.[3][5][9]

1. Biomass Harvesting and Preparation: a. Centrifuge the bacterial culture (e.g., 5000 x g for 10 minutes) to pellet the cells. b. Wash the cell pellet with distilled water and centrifuge again. c. Lyophilize (freeze-dry) the cell pellet to obtain a constant dry weight.

2. Methanolysis (Transesterification): a. To a known amount of dried biomass (e.g., 10-20 mg) in a screw-capped glass tube, add 2 mL of a solution of 15% (v/v) sulfuric acid in methanol. b. Add 2 mL of chloroform. c. Tightly cap the tube and heat at 100°C for 3 hours in a heating block or water bath. This process simultaneously extracts and depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

3. Liquid-Liquid Extraction of Methyl Esters: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge at a low speed (e.g., 1000 x g for 5 minutes) to facilitate phase separation. d. Carefully transfer the lower organic phase (chloroform) containing the this compound methyl ester to a new clean glass tube.

4. Sample Preparation for GC-MS: a. Evaporate the chloroform from the collected organic phase under a gentle stream of nitrogen. b. Re-dissolve the residue in a known volume of a suitable solvent for GC-MS analysis, such as hexane (e.g., 100 µL). c. The sample is now ready for injection into the GC-MS.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a general guideline for the GC-MS analysis.[5][6]

1. GC-MS Instrument Setup: a. Gas Chromatograph (GC):

  • Column: HP-5MS capillary column (or equivalent).
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium.
  • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes. (Note: This program should be optimized for your specific instrument and column).[5] b. Mass Spectrometer (MS):
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitored Ions: The characteristic ions for the derivatized this compound methyl ester should be determined from a full scan analysis of a standard.

2. Calibration and Quantification: a. Prepare a series of calibration standards of authentic this compound methyl ester of known concentrations. b. If using an internal standard (highly recommended), add a constant amount of the internal standard to each calibration standard and sample. c. Inject the calibration standards into the GC-MS and generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. d. Inject the prepared samples and use the calibration curve to determine the concentration of this compound in the original biomass.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis bacterial_culture Bacterial Culture centrifugation1 Centrifugation & Washing bacterial_culture->centrifugation1 lyophilization Lyophilization (Freeze-Drying) centrifugation1->lyophilization methanolysis Methanolysis (H2SO4 in Methanol/Chloroform, 100°C) lyophilization->methanolysis lle Liquid-Liquid Extraction (add H2O, collect organic phase) methanolysis->lle evaporation Solvent Evaporation lle->evaporation reconstitution Reconstitution in Hexane evaporation->reconstitution gcms GC-MS Analysis (Quantification) reconstitution->gcms

Caption: Workflow for this compound extraction and analysis.

HCA_Signaling_Pathway HCA 3-Hydroxycarboxylic Acid (e.g., this compound) HCA_receptor HCA Receptor (GPCR) HCA->HCA_receptor binds G_protein Gi Protein Complex HCA_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis Inhibition HSL->Lipolysis leads to (inhibition of this step)

Caption: HCA receptor signaling pathway leading to lipolysis inhibition.

References

Technical Support Center: Silylation of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the silylation of 3-hydroxy fatty acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the silylation of 3-hydroxy fatty acids.

1. Why is my silylation reaction incomplete?

Incomplete derivatization is a frequent problem that can manifest as low analyte response or the presence of underivatized fatty acids in your GC-MS chromatogram. Here are the primary causes and solutions:

  • Moisture Contamination: Silylating reagents are extremely sensitive to moisture. Water will react preferentially with the reagent, rendering it unavailable for your analyte.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If your sample is aqueous, it must be thoroughly dried, for instance, by lyophilization (freeze-drying), before adding the silylation reagent.[1]

  • Insufficient Reagent: An inadequate amount of silylating reagent will lead to an incomplete reaction.

    • Solution: A molar excess of the silylating reagent is recommended to drive the reaction to completion. A common starting point is a 2:1 molar ratio of the silylating agent to the number of active hydrogens on the analyte.[2] For 3-hydroxy fatty acids, this includes the hydroxyl and carboxylic acid protons.

  • Suboptimal Reaction Conditions: Reaction time and temperature are critical for successful silylation.

    • Solution: While many silylations proceed quickly at room temperature, sterically hindered hydroxyl groups, like the one in 3-hydroxy fatty acids, may require heating.[2] Optimization of both time and temperature is crucial. A typical starting point is heating at 60-80°C for 30-60 minutes.[3][4] Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.

  • Choice of Reagent and Catalyst: The strength of the silylating reagent can impact the reaction efficiency.

    • Solution: For difficult-to-silylate compounds like 3-hydroxy fatty acids, a stronger silylating reagent or the addition of a catalyst is often necessary. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a commonly used and effective combination.[3] MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is another powerful silylating agent.[3]

2. What is causing peak tailing in my GC-MS chromatogram?

Peak tailing, where the peak is asymmetrical with a "tail" extending to the right, can significantly affect peak integration and quantification. The primary causes for silylated 3-hydroxy fatty acids include:

  • Active Sites in the GC System: Free silanol (B1196071) groups on the GC inlet liner, column, or packing material can interact with the polar functional groups of your analyte, even after derivatization, causing peak tailing.

    • Solution: Use deactivated inlet liners and high-quality, inert GC columns. Regularly perform inlet maintenance, including changing the liner and septum. If peak tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues and active sites.[5][6]

  • Incomplete Derivatization: As mentioned previously, any un-derivatized hydroxyl or carboxyl groups will be highly polar and interact strongly with the stationary phase, leading to severe peak tailing.

    • Solution: Refer to the troubleshooting steps for incomplete silylation to ensure your derivatization reaction goes to completion.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path, causing peak tailing.[7]

    • Solution: Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions for your specific GC model.

3. My silylated derivatives seem to be degrading over time. How can I improve their stability?

Trimethylsilyl (B98337) (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of trace amounts of moisture.

  • Storage Conditions: The stability of TMS derivatives is limited.[3]

    • Solution: For best results, analyze samples as soon as possible after derivatization, ideally within 24 hours. If storage is necessary, keep the derivatized samples tightly capped in an autosampler vial at low temperatures. Storing at -20°C can maintain the stability of many TMS derivatives for up to 72 hours.[8]

  • Workup Procedure: Introducing water during the workup can lead to hydrolysis.

    • Solution: If an extraction step is required, ensure all solvents and reagents are anhydrous. If a water wash is unavoidable, perform it quickly and with deionized water, then immediately dry the organic layer with a drying agent like anhydrous sodium sulfate.

Quantitative Data Summary

The choice of silylating reagent and the stability of the resulting derivatives are critical for accurate quantification.

Table 1: Comparison of Common Silylating Reagents for Hydroxy Fatty Acids

ReagentKey FeaturesByproductsConsiderations
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Powerful trimethylsilyl donor. Reacts with a wide range of polar compounds.Volatile byproducts (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) that elute early in the chromatogram.[2]Often used with a catalyst (e.g., 1% TMCS) for hindered hydroxyl groups.[3]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)The most volatile TMS-amide available.Byproduct (N-methyltrifluoroacetamide) typically elutes with the solvent front.May not be as effective for sterically hindered compounds compared to catalyzed BSTFA.[9]
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.Produces characteristic mass spectral fragments that can aid in identification.[9]TBDMS derivatives have a higher molecular weight, leading to longer retention times. May not be suitable for compounds with high molecular mass.[9]

Table 2: Stability of Trimethylsilyl (TMS) Derivatives

Storage ConditionTimeframe for StabilityKey ObservationsReference
Room Temperature (in autosampler)< 12 hoursSignificant degradation of some amino acid TMS derivatives observed after 48 hours.[8]
4°C~12 hoursMost TMS derivatives remained stable.[8]
-20°CUp to 72 hoursAll tested TMS derivatives remained stable.[8]

Experimental Protocols

Detailed Methodology for Silylation of 3-Hydroxy Fatty Acids with BSTFA + 1% TMCS

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Dried 3-hydroxy fatty acid sample (1-10 mg)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724) (reaction solvent)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Inert gas (Nitrogen or Argon)

  • Heating block or oven

  • GC-MS autosampler vials with caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or by lyophilization.[2]

  • Dissolution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample in a clean, dry reaction vial.

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the vial. The amount should be in at least a 2:1 molar excess to the active hydrogens in the sample.[2]

  • Reaction: Immediately cap the vial tightly. Vortex the mixture for 10-30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 60-80°C for 30-60 minutes.[3][4] The optimal time and temperature should be determined empirically.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Visualizations

Experimental Workflow for Silylation of 3-Hydroxy Fatty Acids

experimental_workflow cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis start Start: 3-Hydroxy Fatty Acid Sample dry Dry Sample (Lyophilization/N2 Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat (60-80°C, 30-60 min) vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: A typical workflow for the silylation of 3-hydroxy fatty acids.

Troubleshooting Logic for Incomplete Silylation

troubleshooting_logic start Problem: Incomplete Silylation q1 Are all reagents and solvents anhydrous? start->q1 a1_no No Action: Dry all materials thoroughly. q1->a1_no q2 Is there a sufficient molar excess of silylating reagent? q1->q2 Yes a1_yes Yes a2_no No Action: Increase reagent concentration. q2->a2_no q3 Are reaction time and temperature optimized? q2->q3 Yes a2_yes Yes a3_no No Action: Increase time/temperature and monitor. q3->a3_no q4 Is a catalyst (e.g., TMCS) being used? q3->q4 Yes a3_yes Yes a4_no No Action: Add a catalyst to the reaction. q4->a4_no end_node If issues persist, consider alternative silylating reagents. q4->end_node Yes a4_yes Yes

Caption: A decision tree for troubleshooting incomplete silylation reactions.

References

Technical Support Center: 3-Hydroxyundecanoic Acid Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based detection of 3-Hydroxyundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the mass spectrometric analysis of this compound?

A1: Interference in the analysis of this compound can arise from several sources, broadly categorized as:

  • Isobaric Interference: This occurs when other compounds have the same nominal mass-to-charge ratio (m/z) as this compound. Since the molecular formula for this compound is C11H22O3, with a molecular weight of approximately 202.29 g/mol , other isomers or unrelated compounds with the same formula can interfere[1][2][3]. Positional isomers such as 2-hydroxyundecanoic acid and 11-hydroxyundecanoic acid are common examples[4][5].

  • Matrix Effects (Ion Suppression/Enhancement): Particularly in LC-MS, components of the biological matrix (e.g., plasma, serum) can co-elute with the analyte and affect the efficiency of ionization in the mass spectrometer's source. This can lead to a suppressed or enhanced signal, impacting the accuracy and precision of quantification[6][7][8]. Phospholipids are a major contributor to matrix effects in plasma samples[9].

  • Contamination: Contamination from solvents, glassware, plasticware, and even the laboratory environment can introduce interfering peaks into the chromatogram.

Q2: What is isobaric interference and how can I identify it for this compound?

A2: Isobaric interference is caused by compounds that have the same integer mass as your target analyte, this compound (molecular weight ~202.3 g/mol )[2]. These interferences can be either isomers (same molecular formula, different structure) or different molecules that happen to have the same nominal mass.

Potential Isobaric Interferences for this compound (C11H22O3):

Compound NameMolecular FormulaMolecular Weight ( g/mol )Type of Interference
2-Hydroxyundecanoic acidC11H22O3202.29Isomer (Positional)
11-Hydroxyundecanoic acidC11H22O3202.29Isomer (Positional)
Methyl 3-hydroxydecanoateC11H22O3202.29Isomer (Structural)

To identify potential isobaric interferences, it is crucial to have adequate chromatographic separation. If two isobaric compounds are not separated chromatographically, they will produce a single peak, leading to inaccurate quantification. High-resolution mass spectrometry can also help distinguish between compounds with very similar masses.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: The goal is to remove as many matrix components as possible while efficiently extracting this compound. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances[7].

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.

    • Solid-Phase Extraction (SPE): A highly effective technique for removing salts, phospholipids, and other interferences.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction of signal suppression or enhancement.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

Troubleshooting Guides

GC-MS Analysis: Troubleshooting Poor Peak Shape

Problem: Tailing or fronting peaks for this compound derivatives.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Active Sites in the GC System - Solution: Replace the inlet liner with a new, deactivated liner. Trim 10-20 cm from the front of the GC column to remove active sites that have developed over time. Use an inert flow path solution if available.
Improper Derivatization - Solution: Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. Ensure all reagents are fresh and anhydrous.
Column Overload - Solution: Reduce the injection volume or dilute the sample.
Incompatible Solvent - Solution: Ensure the sample solvent is compatible with the stationary phase of the GC column.

.

cluster_troubleshooting Troubleshooting Poor Peak Shape in GC-MS start Observe Poor Peak Shape (Tailing/Fronting) check_activity Check for Active Sites start->check_activity check_derivatization Review Derivatization Protocol start->check_derivatization check_overload Investigate Column Overload start->check_overload check_solvent Verify Solvent Compatibility start->check_solvent solution_activity Replace Liner / Trim Column check_activity->solution_activity solution_derivatization Optimize Derivatization check_derivatization->solution_derivatization solution_overload Dilute Sample / Reduce Injection Volume check_overload->solution_overload solution_solvent Change Sample Solvent check_solvent->solution_solvent cluster_lcms_troubleshooting Investigating Ion Suppression in LC-MS/MS start Low/Inconsistent Signal assess_matrix_effect Assess Matrix Effect start->assess_matrix_effect optimize_ionization Optimize Ion Source Parameters start->optimize_ionization check_fragmentation Check for In-Source Fragmentation start->check_fragmentation solution_matrix Improve Sample Cleanup / Modify LC Gradient assess_matrix_effect->solution_matrix solution_ionization Adjust Source Parameters / Mobile Phase pH optimize_ionization->solution_ionization solution_fragmentation Reduce Cone/Fragmentor Voltage check_fragmentation->solution_fragmentation cluster_gcms_workflow GC-MS Experimental Workflow start Plasma Sample extraction Liquid-Liquid Extraction (Chloroform:Methanol) start->extraction drying Dry Down Under Nitrogen extraction->drying derivatization Silylation with BSTFA/TMCS drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis cluster_lcms_workflow LC-MS/MS Experimental Workflow start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

References

Technical Support Center: Quantification of 3-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-Hydroxyundecanoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the quantification of this compound, with a focus on mitigating matrix effects in LC-MS analysis.

Issue 1: Low Signal Intensity and Poor Sensitivity

Question: I am observing a very low signal for this compound, close to the limit of detection, even with a seemingly adequate sample concentration. What could be the cause and how can I improve it?

Answer:

Low signal intensity is a common problem, often attributable to ion suppression , a major form of matrix effect.[1][2] Co-eluting endogenous components from your sample matrix, such as phospholipids (B1166683), salts, and other fatty acids, can compete with this compound for ionization in the mass spectrometer's source, thereby reducing its signal.[1][2] Fatty acids, in general, also exhibit poor ionization efficiency, which can contribute to low sensitivity.[3]

Troubleshooting Steps:

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1] Consider switching to a more rigorous sample clean-up method. A comparison of common techniques is provided in Table 1.

  • Optimize Chromatographic Separation: Modifying your LC method can help separate this compound from suppressing compounds.

    • Gradient Modification: A shallower gradient around the elution time of your analyte can improve resolution from matrix components.

    • Column Chemistry: Consider using a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size to alter selectivity.

  • Chemical Derivatization: Derivatizing the carboxylic acid group of this compound can significantly enhance its ionization efficiency, particularly in positive ion mode.[4] This strategy can lead to a substantial increase in signal intensity, often by several orders of magnitude.[4][5]

  • Sample Dilution: A simple, yet sometimes effective, strategy is to dilute your sample.[1] This reduces the concentration of all components, including interfering ones. However, this may not be feasible if the concentration of this compound is already very low.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: My replicate injections of the same sample are showing high variability in the peak area for this compound. What is causing this inconsistency?

Answer:

Poor reproducibility is often a consequence of variable matrix effects between samples.[1] It can also be caused by issues with the LC system or sample preparation workflow.

Troubleshooting Steps:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for sample-to-sample variations in matrix effects and extraction efficiency. A SIL-IS, such as this compound-d3, will co-elute and experience similar ionization suppression or enhancement as the unlabeled analyte, allowing for accurate quantification based on the peak area ratio.[2]

  • Evaluate Matrix Effects in Different Lots: If you are working with a biological matrix like plasma or serum, assess the matrix effect in at least six different lots.[1] High variability indicates that your current sample preparation is insufficient to handle the biological diversity of the samples.

  • Check for Carryover: Inject a blank solvent after a high-concentration sample. If you observe a peak for this compound, it indicates carryover from the previous injection. To resolve this, implement a robust needle wash protocol and ensure your column is adequately flushed between runs.

  • Ensure Complete Solubilization: After evaporation of the final extract, ensure the residue is completely redissolved in the reconstitution solvent. Incomplete solubilization can lead to inconsistent injection amounts.

Issue 3: Peak Shape Problems (Tailing, Splitting, or Broadening)

Question: The chromatographic peak for this compound is tailing or split. What are the potential causes and solutions?

Answer:

Poor peak shape can be caused by a variety of factors, including column contamination, improper mobile phase conditions, or issues with the injection solvent.[6]

Troubleshooting Steps:

  • Column Contamination: Matrix components, especially lipids, can accumulate on the column, leading to peak shape issues.

    • Implement a Column Wash: A thorough wash with a strong solvent (e.g., 100% isopropanol) at the end of each analytical batch can help remove strongly retained compounds.[6]

    • Use a Guard Column: A guard column can protect your analytical column from contamination.[6]

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.[6] Always reconstitute your final extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.

  • Check for Column Voids: A void at the head of the column can cause peak splitting.[7] This can result from pressure shocks or operating at a pH that degrades the column packing. If a void is suspected, the column may need to be replaced.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of interfering matrix components from a biological fluid sample like plasma or serum.

  • Sample Pre-treatment: To 500 µL of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., this compound-d3).

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of this compound for Enhanced Sensitivity

This protocol describes a general procedure for derivatization to improve ionization efficiency in positive ion mode LC-MS.

  • Dried Extract: Start with the dried extract from the sample preparation protocol.

  • Derivatization Reaction:

    • Add 50 µL of a derivatization reagent solution (e.g., 3-picolylamine in an appropriate solvent with a coupling agent).[8]

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[8]

  • Reaction Quenching: Stop the reaction by adding a quenching agent if required by the specific derivatization chemistry.

  • Final Preparation: The derivatized sample may need a final dilution or solvent exchange before injection into the LC-MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often results in significant remaining matrix components and ion suppression.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for certain analytes, and requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte and matrix components for a solid sorbent.Provides cleaner extracts than PPT and LLE, can be automated.Requires method development to optimize the sorbent and elution conditions.[10]
HybridSPE®-Phospholipid Combines protein precipitation with phospholipid removal in a single device.Highly effective at removing phospholipids (>99%), simple workflow.Higher cost per sample compared to other methods.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (C18 Cartridge) ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS System evap->lcms data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant troubleshooting_decision_tree start Low Signal or High Variability? check_is Using SIL-IS? start->check_is add_is Implement SIL-IS (e.g., 3-OH-Undecanoic-d3) check_is->add_is No check_cleanup Assess Sample Cleanup check_is->check_cleanup Yes add_is->check_cleanup ppt_node Using PPT only? check_cleanup->ppt_node upgrade_cleanup Upgrade to SPE or LLE ppt_node->upgrade_cleanup Yes check_chrom Optimize Chromatography ppt_node->check_chrom No upgrade_cleanup->check_chrom modify_gradient Modify Gradient or Change Column check_chrom->modify_gradient consider_deriv Consider Derivatization modify_gradient->consider_deriv

References

Technical Support Center: Derivatization of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of hydroxylated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of hydroxylated fatty acids?

A1: Derivatization is a critical step for the successful analysis of hydroxylated fatty acids, particularly for gas chromatography-mass spectrometry (GC-MS). The primary reasons are:

  • Increased Volatility: Hydroxylated fatty acids are not sufficiently volatile for GC analysis due to their polar carboxyl and hydroxyl groups, which lead to strong intermolecular hydrogen bonding. Derivatization converts these polar groups into less polar, more volatile derivatives.[1][2][3]

  • Improved Peak Shape: The polar nature of underivatized hydroxylated fatty acids can cause interactions with the GC column's stationary phase, resulting in broad, tailing peaks and poor chromatographic resolution.[1][4][5]

  • Enhanced Sensitivity for LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency, leading to increased sensitivity, especially when using techniques like charge-reversal derivatization.[6][7][8]

Q2: What are the most common derivatization methods for hydroxylated fatty acids?

A2: The two most prevalent methods for GC-MS analysis are:

  • Silylation: This method converts both hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1][9] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Esterification (specifically, methylation): This targets the carboxyl group, converting it into a fatty acid methyl ester (FAME).[2][10] For hydroxylated fatty acids, this is often a two-step process where the hydroxyl group is subsequently derivatized (e.g., by silylation), or a one-step method is used to modify both groups simultaneously.[11] Common reagents for esterification include boron trifluoride in methanol (B129727) (BF₃-methanol) and diazomethane.[1][12]

For LC-MS, derivatization often aims to enhance ionization and includes reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) for charge-reversal.[6][13]

Q3: My silylation reaction with BSTFA seems incomplete. What could be the cause?

A3: Incomplete silylation is a common issue. Key factors to investigate include:

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Any water in your sample or solvents will react with the reagent, reducing its availability for derivatizing your fatty acids.[1][14][15] Ensure your sample is completely dry and use anhydrous solvents.

  • Insufficient Reagent: A sufficient molar excess of the silylating agent is crucial for driving the reaction to completion. A 2:1 molar ratio of BSTFA to active hydrogen is a general recommendation.[16]

  • Suboptimal Reaction Conditions: The reaction time and temperature may need optimization. While many compounds derivatize quickly at room temperature, others may require heating (e.g., 60-70°C) for a period of time to ensure complete reaction.[2][16]

  • Steric Hindrance: The structure of the hydroxylated fatty acid can affect the reaction rate. Sterically hindered hydroxyl groups may require a catalyst like TMCS and more stringent reaction conditions.[16]

Q4: I am observing unexpected peaks in my chromatogram after esterification with BF₃-methanol. What could be the issue?

A4: The appearance of artifact peaks can be attributed to side reactions. Acid-catalyzed derivatization, particularly with strong Lewis acids like BF₃, can sometimes lead to degradation of the fatty acid structure, especially with sensitive functional groups like furan (B31954) rings.[5] It is also possible that the reagent itself is contributing to the artifact peaks. To troubleshoot, consider switching to a milder derivatization method, such as using methanolic H₂SO₄ or diazomethane, and compare the resulting chromatograms.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Supporting Evidence/Citation
Moisture Contamination Ensure the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and dry glassware. A common practice is to dry the organic extract with anhydrous sodium sulfate.Silylating and esterification reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.[1][14]
Reagent Degradation Use fresh, high-quality derivatization reagents. Store them properly according to the manufacturer's instructions, typically in a desiccator.Reagents can degrade over time, especially with improper storage, leading to reduced reactivity.[5][17]
Insufficient Reagent Concentration Increase the molar excess of the derivatization reagent. For silylation, a 2:1 molar ratio of BSTFA to active hydrogen is recommended. For esterification, a 100-fold excess of the reagent solution is a good starting point.An insufficient amount of reagent will lead to an incomplete reaction.[12][16][17]
Suboptimal Reaction Time/Temperature Optimize the reaction conditions. Analyze aliquots at different time points and temperatures to determine when the product peak area no longer increases.Derivatization times can vary. For example, esterification with BCl₃-methanol is often performed at 60°C for 5-10 minutes, while silylation with BSTFA is typically done at 60°C for 60 minutes.[1][2][10]
Matrix Effects Components in a complex sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.Matrix components can compete for the derivatizing reagent or inhibit the reaction.[3][17]
Issue 2: Peak Tailing in GC-MS Chromatogram
Possible Cause Troubleshooting Step Supporting Evidence/Citation
Incomplete Derivatization Underivatized polar carboxyl or hydroxyl groups can interact with the GC column's stationary phase. Re-optimize the derivatization protocol to ensure the reaction goes to completion (see Issue 1).Incomplete derivatization is a common cause of peak tailing due to secondary retention mechanisms.[1][5]
Active Sites in the GC System Active sites in the injector liner or the front of the GC column can interact with the derivatized analytes. Use a deactivated liner and consider trimming the front of the column.Even with derivatization, interactions with the GC system can lead to poor peak shape.

Experimental Protocols & Data

Protocol 1: Two-Step Esterification and Silylation for GC-MS

This protocol is suitable for the analysis of hydroxylated fatty acids where both the carboxyl and hydroxyl groups need to be derivatized.

  • Esterification (Methylation of Carboxyl Group):

    • Weigh 1-25 mg of the lipid sample into a reaction vessel.[10]

    • Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[2]

    • Heat the tightly capped vessel at 60°C for 30-60 minutes.[1][2]

    • Cool the vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381), then vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs).[10][17]

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial. For complete removal of water, this layer can be passed through anhydrous sodium sulfate.[1][2]

    • Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation (Derivatization of Hydroxyl Group):

    • To the dried FAMEs, add 50 µL of BSTFA (with 1% TMCS if necessary) and 100 µL of a suitable aprotic solvent like acetonitrile (B52724) or pyridine.[2][5]

    • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]

    • Cool to room temperature. The sample can be diluted with a solvent like hexane if needed and is now ready for GC-MS analysis.[5]

Protocol 2: One-Step Silylation for GC-MS

This protocol derivatizes both carboxyl and hydroxyl groups simultaneously.

  • Sample Preparation:

    • Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent) into an autosampler vial. The sample must be thoroughly dried as this method is highly sensitive to moisture.[2]

  • Derivatization:

    • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). A molar excess of the reagent is required.[2]

    • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. Optimization of time and temperature may be necessary.[2]

  • Analysis:

    • After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution. The sample is then ready for GC-MS analysis.[2]

Comparative Data on Derivatization Methods
Derivatization MethodTarget Functional Group(s)Common Reagent(s)Typical Reaction ConditionsKey AdvantagesCommon Issues
Silylation Carboxyl, Hydroxyl, Amine, ThiolBSTFA, MSTFA (+/- 1% TMCS)60°C for 60 minDerivatizes multiple functional groups simultaneously; volatile by-products.[1][16]Highly moisture-sensitive; TMS derivatives can be less stable over time.[1][15]
Acid-Catalyzed Esterification CarboxylBF₃-Methanol, BCl₃-Methanol60-100°C for 5-60 minRobust for both free fatty acids and transesterification of glycerolipids.[2]Harsh conditions can cause degradation of sensitive fatty acids; requires post-reaction cleanup.[5][17]
Diazomethane Esterification CarboxylDiazomethane (in ether)Room temperature, rapidRapid and quantitative reaction with minimal side products.[12][18][19]Reagent is toxic, explosive, and can methylate phenolic hydroxyl groups.[20]
Charge-Reversal Derivatization (LC-MS) CarboxylAMPP68°C for 1.5 hSignificantly increases ionization efficiency and detection sensitivity in positive ion mode LC-MS.[6][13]Requires specific reagents and protocols tailored for LC-MS.

Visualized Workflows and Pathways

Derivatization_Workflow_GCMS General Derivatization Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Lipid Extract cleanup Optional: Solid-Phase Extraction (SPE) start->cleanup Complex Matrix dry Evaporate to Dryness start->dry Simple Matrix cleanup->dry reagent Add Derivatization Reagent (e.g., BSTFA, BF3-Methanol) dry->reagent react Incubate (Heat as required) reagent->react extract Solvent Extraction (if needed) react->extract gcms GC-MS Analysis react->gcms Direct Injection extract->gcms

Caption: Workflow for hydroxylated fatty acid derivatization before GC-MS.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Derivatization start Problem: Incomplete Derivatization check_moisture Is the sample completely dry? start->check_moisture check_reagent_quality Is the reagent fresh and stored properly? check_moisture->check_reagent_quality Yes action_dry Action: Dry sample thoroughly under N2. check_moisture->action_dry No check_reagent_amount Is there sufficient molar excess of reagent? check_reagent_quality->check_reagent_amount Yes action_reagent Action: Use a fresh vial of reagent. check_reagent_quality->action_reagent No check_conditions Are reaction time and temperature optimized? check_reagent_amount->check_conditions Yes action_amount Action: Increase reagent concentration. check_reagent_amount->action_amount No action_optimize Action: Perform time-course and temperature optimization. check_conditions->action_optimize No solution Solution: Improved Derivatization Efficiency check_conditions->solution Yes action_dry->check_reagent_quality action_reagent->check_reagent_amount action_amount->check_conditions action_optimize->solution

Caption: Decision tree for troubleshooting incomplete derivatization reactions.

References

Technical Support Center: Trace Level Detection of 3-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 3-Hydroxyundecanoic acid. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the trace level detection of this compound?

A1: The primary methods for quantifying trace levels of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Both techniques offer high sensitivity and selectivity, but the choice depends on the sample matrix, required throughput, and available instrumentation.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound due to the presence of carboxylic acid and hydroxyl functional groups.[4][5] Derivatization is essential to increase its volatility and thermal stability, making it suitable for GC analysis.[5][6] Common derivatization techniques involve silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with a less polar trimethylsilyl (B98337) (TMS) group.[1][5][6]

Q3: What are the advantages of using LC-MS/MS over GC-MS for this compound analysis?

A3: LC-MS/MS can often analyze this compound directly without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[7][8] This makes it a more straightforward and potentially faster method. Furthermore, LC-MS/MS can be more suitable for complex biological matrices as it can minimize matrix effects through the use of specific transitions in Multiple Reaction Monitoring (MRM) mode.[2][7]

Q4: What are common sources of interference or contamination in the analysis of this compound?

A4: A significant challenge in the analysis of 3-hydroxy fatty acids is their potential endogenous presence in mammalian samples as products of mitochondrial fatty acid beta-oxidation, which can interfere with the detection of bacterial-derived endotoxins.[9] Additionally, contamination from glassware, solvents, and reagents can introduce interfering peaks. Isomeric compounds, such as 2-hydroxy fatty acids, can also pose a challenge due to their structural similarity.[2][10]

Troubleshooting Guides

GC-MS Method Optimization
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Incomplete derivatization.- Optimize derivatization conditions (reagent volume, temperature, and time).[11]- Ensure reagents are fresh and not degraded.- Check for the presence of moisture, which can quench the derivatization reaction.
Active sites in the GC inlet or column.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Perform inlet maintenance, including replacing the septum and liner.
Low Signal Intensity / Poor Sensitivity Inefficient extraction from the sample matrix.- Optimize the extraction solvent and pH.- Consider a solid-phase extraction (SPE) step for sample cleanup and concentration.[12]
Suboptimal GC-MS parameters.- Optimize the injection volume and temperature.- Adjust the GC oven temperature program to ensure proper elution and peak focusing.[1]- In the MS, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions of the derivatized analyte.[1][13]
Non-Reproducible Results Inconsistent sample preparation.- Ensure accurate and consistent addition of internal standards. Stable isotope-labeled internal standards are highly recommended.[1][14]- Standardize all steps of the extraction and derivatization process.
Instrument variability.- Perform regular GC-MS system performance checks and tuning.- Check for leaks in the system.
Extraneous Peaks in the Chromatogram Contamination.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Run a solvent blank to identify sources of contamination.
Carryover from previous injections.- Implement a thorough wash step between sample injections.- Bake out the column at a high temperature (within its limits) to remove residual compounds.
LC-MS/MS Method Optimization
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape Suboptimal mobile phase composition.- Adjust the mobile phase pH and organic solvent composition to improve peak shape.- Ensure the mobile phase is properly degassed.
Column degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds.- Optimize the sample preparation to remove interfering matrix components (e.g., protein precipitation, SPE).[12]- Adjust the chromatography to separate the analyte from the interfering compounds.
Inefficient ionization.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Test both positive and negative ionization modes, although negative mode is typically better for acidic compounds.[7]
Inconsistent Retention Times Changes in mobile phase composition.- Prepare fresh mobile phase daily.- Ensure the solvent delivery system is functioning correctly.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives.- Flush the LC system thoroughly.
Electronic noise.- Ensure proper grounding of the instrument.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 3-hydroxy fatty acids using GC-MS and LC-MS/MS.

Table 1: GC-MS Performance Data for 3-Hydroxy Fatty Acid Analysis

ParameterTypical ValueSource
Limit of Detection (LOD) Sub-micromolar (µmol/L) range[1]
Limit of Quantification (LOQ) 0.3 µmol/L[1]
Linearity (R²) > 0.99Assumed based on standard analytical practice
Precision (CV%) 1.0 - 13.3%[1]
Recovery Not explicitly stated, but good recovery is implied by the method's use in clinical labs.[1][14]

Table 2: LC-MS/MS Performance Data for Hydroxy Fatty Acid Analysis

ParameterTypical ValueSource
Limit of Detection (LOD) 25 nM[15]
Limit of Quantification (LOQ) 50 nM[15]
Linearity (R²) > 0.99[15]
Precision (CV%) ≤ 15%[15]
Recovery 80 - 120%[16]

Experimental Protocols

Detailed GC-MS Protocol for this compound

This protocol is a generalized procedure based on common practices for analyzing 3-hydroxy fatty acids in biological fluids.[1][3]

1. Sample Preparation and Extraction a. To 500 µL of serum or plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound). b. For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, omit this step.[1] c. Acidify the sample with 6 M HCl. d. Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate. e. Evaporate the combined organic layers to dryness under a stream of nitrogen at 37°C.[1]

2. Derivatization a. To the dried extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] b. Incubate the mixture at 80°C for 60 minutes to ensure complete derivatization.[1]

3. GC-MS Analysis a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:

  • Column: HP-5MS capillary column (or equivalent).
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp of 15°C/min to 290°C, and hold for 6 minutes.[1] c. MS Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and its internal standard. A characteristic ion for the unlabelled 3-hydroxy fragment is often m/z 233.[1]

4. Data Analysis a. Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

Detailed LC-MS/MS Protocol for this compound

This protocol is a representative procedure for the direct analysis of hydroxy fatty acids.[2][7]

1. Sample Preparation a. To a small volume of plasma (e.g., 50 µL), add an internal standard. b. Perform protein precipitation by adding a threefold to fourfold volume of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile). c. Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis a. Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system. b. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).[7]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the analyte.
  • Flow Rate: 0.3 - 0.5 mL/min. c. MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis a. Quantify this compound using the peak area ratio of the analyte to the internal standard and a calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (Optional) Add_IS->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatize Silylation (e.g., BSTFA) Evaporation->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Plasma Sample Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Precipitation Protein Precipitation Add_IS_LC->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data_LC Data Processing & Quantification LCMS->Data_LC

Caption: LC-MS/MS workflow for this compound analysis.

References

Technical Support Center: Preserving the Integrity of 3-Hydroxy Fatty Acids During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the degradation of 3-hydroxy fatty acids (3-OH FAs) during sample preparation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 3-hydroxy fatty acid degradation during sample preparation?

A1: 3-Hydroxy fatty acids are susceptible to degradation through two primary chemical pathways:

  • Oxidation: The hydroxyl group at the third carbon position can be oxidized, particularly when exposed to oxygen, heat, or light. This can lead to the formation of corresponding keto acids. The presence of double bonds in the fatty acid chain increases susceptibility to oxidation.

  • Lactonization: Under acidic conditions, the hydroxyl group can undergo an intramolecular esterification with the carboxylic acid group, forming a cyclic ester known as a lactone. This reaction is reversible and pH-dependent.

Q2: How does pH affect the stability of 3-OH FAs?

A2: The pH of the sample and extraction solvents is a critical factor. Acidic conditions (low pH) can promote the formation of lactones from 3-hydroxy fatty acids.[1][2] Conversely, neutral to basic conditions can minimize lactonization but may not be optimal for preventing other degradation pathways or for efficient extraction. It is crucial to carefully control the pH throughout the sample preparation process.

Q3: What are the best practices for storing samples containing 3-OH FAs?

A3: Proper storage is essential to minimize degradation. For long-term storage, temperatures of -80°C are recommended.[3] Studies on general fatty acids in plasma have shown that they remain stable for years at -80°C.[4] Storage at -20°C may be suitable for shorter periods, but degradation can occur more rapidly compared to -80°C.[3] It is also advisable to minimize the number of freeze-thaw cycles, as this can lead to the degradation of lipids.[5][6][7] Aliquoting samples into single-use vials before freezing is a highly recommended practice.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of 3-OH FAs and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no detection of 3-OH FAs Oxidative Degradation: Exposure to air (oxygen), high temperatures, or light during sample handling and extraction.• Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[3][8]• Perform extraction and solvent evaporation steps under an inert nitrogen atmosphere.[8]• Keep samples on ice or at 4°C throughout the preparation process and avoid prolonged exposure to room temperature.
Lactonization: Formation of lactones due to acidic conditions, leading to a decrease in the free 3-OH FA signal.• Carefully control the pH of the sample and solvents, avoiding strongly acidic conditions where possible.• If acidification is necessary for extraction, perform the step quickly and at a low temperature.
Inefficient Extraction: The chosen solvent system may not be optimal for extracting 3-OH FAs from the sample matrix.• Use a proven lipid extraction method such as a modified Folch or Bligh and Dyer protocol, which uses a chloroform (B151607)/methanol (B129727) mixture.[9][10][11][12]• Consider newer methods using methyl-tert-butyl ether (MTBE) which have shown comparable efficiency.[13]• Perform a second extraction of the aqueous phase to improve recovery rates.[13]
High variability between replicate samples Inconsistent Sample Handling: Differences in incubation times, temperatures, or exposure to air between samples.• Standardize every step of the sample preparation workflow.• Minimize the time samples spend at room temperature.• Ensure all samples are processed under the same conditions.
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can damage cell structures and release enzymes that degrade lipids.[7]• Aliquot samples into single-use tubes before the initial freezing to avoid the need for multiple thaws of the bulk sample.[5][6]
Appearance of unexpected peaks in chromatogram Formation of Degradation Products: Peaks corresponding to keto acids (from oxidation) or lactones may appear.• Optimize sample preparation to minimize degradation as described above.• Use analytical standards for potential degradation products to confirm their identity.
Matrix Effects: Components of the biological matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.• Perform a sample cleanup step using solid-phase extraction (SPE) to remove interfering substances.[13]

Data Presentation: Stability & Recovery

While specific quantitative data on the degradation of 3-hydroxy fatty acids is limited in the literature, the following tables summarize general findings for fatty acid stability and recovery that can guide protocol development.

Table 1: Influence of Storage Temperature on Fatty Acid Stability in Plasma/Serum

Storage TemperatureObservationRecommendation
-80°C Generally considered the gold standard for long-term storage. Fatty acids in plasma have been shown to be stable for several years.[3][4]Optimal for long-term storage of samples intended for 3-OH FA analysis.
-20°C Suitable for short to medium-term storage, but some degradation of polyunsaturated fatty acids may occur over time compared to -80°C.[3]Acceptable for storage up to several months, but -80°C is preferred.
4°C (Refrigerator) Significant degradation of various lipids, including free fatty acids, can occur over days to weeks due to enzymatic activity.[14]Not Recommended for storage beyond immediate sample processing (within hours).
Room Temperature Rapid degradation of lipids is expected.Avoid prolonged exposure. Keep samples on ice during processing.

Table 2: Comparison of Common Lipid Extraction Methods

Extraction MethodPrincipleAdvantagesConsiderations
Folch Liquid-liquid extraction using a 2:1 chloroform:methanol mixture, followed by a wash with an aqueous salt solution to remove non-lipid contaminants.[9][11][12]Well-established and widely used, effective for a broad range of lipids.Uses a large volume of chlorinated solvent. May underestimate lipid content in high-fat samples if solvent-to-sample ratio is not optimized.[9][11]
Bligh & Dyer A modification of the Folch method that uses a lower solvent-to-sample ratio.[9][10][11][12][15]Reduced solvent consumption compared to the Folch method.[9][12]Can significantly underestimate lipid content in samples with >2% fat if not properly modified.[9][11]
Methyl-tert-butyl ether (MTBE) Uses MTBE as a less toxic alternative to chloroform for lipid extraction.[13]Safer solvent profile, comparable extraction efficiency to Folch for major lipid classes.[13]A newer method that may require specific optimization for 3-OH FAs.

Visualizing Degradation and Prevention Strategies

To better understand the processes involved, the following diagrams illustrate the degradation pathways of 3-OH FAs and a recommended workflow for their sample preparation.

Degradation Pathways of 3-Hydroxy Fatty Acids 3-OH FA 3-Hydroxy Fatty Acid Oxidation Oxidation (O₂, Heat, Light) 3-OH FA->Oxidation Lactonization Lactonization (Acidic pH) 3-OH FA->Lactonization Keto_Acid 3-Keto Acid Oxidation->Keto_Acid Lactone Lactone Lactonization->Lactone

Key degradation routes for 3-hydroxy fatty acids.

Recommended Sample Preparation Workflow cluster_collection Sample Collection & Storage cluster_prep Extraction (on ice) cluster_analysis Analysis Collect Collect Sample (e.g., Plasma) Aliquot Aliquot into Single-Use Vials Collect->Aliquot Store Flash Freeze & Store at -80°C Aliquot->Store Thaw Thaw Sample on Ice Store->Thaw Add_IS Add Internal Standard Thaw->Add_IS Extract Lipid Extraction (e.g., Folch/MTBE) + Antioxidant (BHT) Add_IS->Extract Centrifuge Centrifuge to Separate Phases Extract->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent (under N₂) Collect_Organic->Evaporate Derivatize Derivatize for GC-MS Analysis Evaporate->Derivatize Analyze GC-MS/LC-MS Analysis Derivatize->Analyze

A workflow highlighting critical steps to prevent degradation.

Experimental Protocol: Extraction of 3-OH FAs from Plasma

This protocol is a generalized procedure based on common lipid extraction techniques. It should be optimized for your specific application and analytical platform.

Materials:

  • Plasma sample, stored at -80°C

  • Internal standard solution (containing a stable isotope-labeled 3-OH FA)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.73% KCl)

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas, high purity

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Preparation: Prepare a stock solution of 0.05% BHT in methanol to use as an antioxidant. All steps should be performed on ice to minimize degradation.

  • Thawing: Thaw the frozen plasma aliquot on ice.

  • Internal Standard: In a glass centrifuge tube, add a known amount of the internal standard solution to 500 µL of plasma.

  • Solvent Addition: Add 2 mL of methanol (containing BHT) to the plasma sample. Vortex thoroughly for 30 seconds to precipitate proteins.

  • Extraction: Add 1 mL of chloroform. Vortex for 1 minute.

  • Phase Separation: Add another 1 mL of chloroform followed by 1 mL of 0.9% NaCl solution. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation. Three layers will be visible: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein layer.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 2 mL of chloroform to the remaining sample, vortex for 1 minute, centrifuge, and collect the lower layer, pooling it with the first extract.

  • Drying: Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen gas.

  • Derivatization and Analysis: The dried lipid extract is now ready for derivatization (e.g., silylation for GC-MS analysis) according to your established analytical protocol.

By implementing these best practices, troubleshooting strategies, and optimized protocols, you can significantly enhance the stability of 3-hydroxy fatty acids throughout your sample preparation process, leading to more reliable and accurate analytical outcomes.

References

Validation & Comparative

Inter-laboratory Comparison of 3-Hydroxy Fatty Acid Analysis: A Guide to Methodologies and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies used for the quantification of 3-hydroxy fatty acids (3-OH-FAs). Given the absence of a direct, publicly available inter-laboratory comparison study specifically for 3-OH-FAs, this document focuses on comparing the two predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from a variety of established methods and research articles to provide a thorough overview for researchers in the field.

3-Hydroxy fatty acids are critical biomarkers for the detection of bacterial endotoxins (lipopolysaccharides) and are also implicated in various metabolic pathways and diseases.[1][2][3] Accurate and reproducible quantification of 3-OH-FAs is therefore essential for both clinical diagnostics and research. This guide offers detailed experimental protocols, data presentation examples, and workflow visualizations to aid laboratories in selecting and implementing the most appropriate analytical methods for their needs.

Data Presentation

The following tables summarize the performance characteristics of GC-MS and LC-MS/MS for 3-OH-FA analysis and present illustrative quantitative data.

Disclaimer: The quantitative data in Table 2 is a hypothetical representation to illustrate how inter-laboratory comparison data would be presented. No direct inter-laboratory study for 3-OH-FA analysis was found in the public domain to source this data.

Table 1: Comparison of Analytical Method Performance Characteristics.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory (e.g., silylation)Generally not required
Sensitivity HighVery High
Specificity High, especially with tandem MSVery High, especially with MRM
Throughput ModerateHigh
Analytes Volatile and thermally stable derivativesWide range of polar and non-polar compounds
Instrumentation Cost Moderate to HighHigh
Sample Matrix Complexity Can be sensitive to complex matricesMore robust for complex matrices

Table 2: Illustrative Inter-laboratory Quantitative Analysis of 3-OH-FAs (Hypothetical Data).

3-Hydroxy Fatty AcidLaboratory A (GC-MS) (ng/mL)Laboratory B (LC-MS/MS) (ng/mL)Laboratory C (GC-MS) (ng/mL)Mean (ng/mL)Standard Deviation% RSD
3-OH-C10:0 15.214.815.515.170.352.31
3-OH-C12:0 22.121.522.822.130.652.94
3-OH-C14:0 35.634.936.135.530.601.69
3-OH-C16:0 18.918.219.318.800.562.97
3-OH-C18:0 8.37.98.58.230.313.73

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 3-OH-FA Analysis

This protocol is based on common methodologies for the analysis of 3-OH-FAs in biological samples.[1][4]

a. Sample Preparation and Extraction:

  • Internal Standard Addition: To 500 µL of serum or plasma, add a mixture of stable isotope-labeled internal standards for each 3-OH-FA to be quantified.[4]

  • Hydrolysis (for total 3-OH-FAs): For the determination of total (free and esterified) 3-OH-FAs, add 500 µL of 10 M NaOH to the sample and heat at 37°C for 30 minutes. For free 3-OH-FAs, this step is omitted.[4]

  • Acidification: Acidify the samples with 6 M HCl.[4]

  • Liquid-Liquid Extraction: Extract the 3-OH-FAs twice with 3 mL of ethyl acetate (B1210297). Vortex and centrifuge to separate the phases.[4]

  • Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.[4]

b. Derivatization:

  • Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Heat the mixture at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) esters.[4]

c. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.[4]

  • Gas Chromatography: Use a capillary column such as a HP-5MS. A typical temperature program starts at 80°C, holds for 5 minutes, then ramps to 290°C.[4]

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the 3-OH-FA TMS derivatives and their corresponding internal standards.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for 3-OH-FA Analysis

This protocol is based on modern approaches for the sensitive detection of 3-OH-FAs.[5][6]

a. Sample Preparation and Extraction:

  • Internal Standard Addition: Add a mixture of stable isotope-labeled internal standards to the sample.

  • Hydrolysis (optional): For total 3-OH-FAs, perform alkaline hydrolysis as described for the GC-MS method.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a functionalized polystyrene-divinylbenzene polymer) with methanol (B129727) and then water.[6]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the 3-OH-FAs with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column.[5]

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Mass Spectrometry:

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

    • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] This involves monitoring specific precursor-to-product ion transitions for each 3-OH-FA and its internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of 3-hydroxy fatty acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Serum, Plasma) add_is Add Internal Standards start->add_is hydrolysis Alkaline Hydrolysis (for Total 3-OH-FAs) add_is->hydrolysis acidify Acidification hydrolysis->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_down Evaporation to Dryness extract->dry_down derivatize Add Silylating Agent (e.g., BSTFA) dry_down->derivatize heat Heat at 80°C derivatize->heat gc_ms GC-MS Analysis (SIM Mode) heat->gc_ms data Data Processing and Quantification gc_ms->data

Caption: GC-MS analytical workflow for 3-hydroxy fatty acid analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Serum, Plasma) add_is Add Internal Standards start->add_is hydrolysis Alkaline Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe dry_recon Evaporate and Reconstitute spe->dry_recon lc_msms LC-MS/MS Analysis (MRM Mode) dry_recon->lc_msms data Data Processing and Quantification lc_msms->data

Caption: LC-MS/MS analytical workflow for 3-hydroxy fatty acid analysis.

Endotoxin_Signaling LPS Endotoxin (B1171834) (LPS) (contains 3-OH-FAs) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-Dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Inflammatory Cytokine Production NFkB->Cytokines Interferons Type I Interferon Production IRFs->Interferons

Caption: Simplified signaling pathway of endotoxin (LPS) containing 3-OH-FAs.

References

Comparative Analysis of 3-Hydroxy Fatty Acid Isomers by LC-MS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate identification and quantification of 3-hydroxy fatty acid (3-OHFA) isomers are crucial for advancing research in metabolic diseases, inflammatory processes, and drug development. As key intermediates in fatty acid β-oxidation and potential biomarkers for various pathological conditions, the ability to distinguish between these closely related molecules is paramount.[1][2] This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of 3-OHFA isomers, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting and implementing the most suitable approach for their studies.

Comparison of LC-MS Methodologies

The separation and detection of 3-OHFA isomers can be achieved through various LC-MS strategies. The choice of method often depends on the specific research question, such as whether the focus is on achiral profiling of different chain length isomers or the chiral separation of enantiomers (R- and S-forms).

Achiral Separation of 3-OHFA Isomers

For the general profiling and quantification of 3-OHFAs with varying carbon chain lengths and degrees of unsaturation, reversed-phase liquid chromatography is commonly employed. This approach separates isomers based on their hydrophobicity.

Table 1: Comparison of Achiral LC-MS Methods for 3-OHFA Analysis

ParameterMethod A: UPLC-MS/MS for Global ProfilingMethod B: Derivatization-Enhanced LC-MS
LC Column ACQUITY UPLC BEH C18 (150 mm × 2.1 mm, 1.7 µm)[3]C18 reverse phase column (150 mm × 2.1 mm, 2.7 µm)[4]
Mobile Phase A 0.1% Formic acid in Water0.1% Acetic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)0.1% Acetic acid in Acetonitrile
Flow Rate 0.3 mL/min[3]0.45 mL/min[4]
Gradient Detailed gradient from 30% to 97% B[4]Not specified
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF[2][5]Triple Quadrupole (QqQ) or Orbitrap[6]
Ionization Mode Negative Electrospray Ionization (ESI-)Positive Electrospray Ionization (ESI+) after derivatization[6][7]
Detection Mode Multiple Reaction Monitoring (MRM)[2][5]Selected Reaction Monitoring (SRM) or high-resolution MS1 scan[1]
Derivatization Not requiredRequired (e.g., with ADMI or 3-NPH)[7][8]
Key Advantage Direct measurement of native 3-OHFAsIncreased sensitivity and specificity[6][7]
Chiral Separation of 3-OHFA Enantiomers

The enantioselective analysis of 3-OHFAs is critical for elucidating enzymatic pathways and understanding their distinct biological roles.[1] This typically requires the use of chiral stationary phases (CSPs).

Table 2: Comparison of Chiral LC-MS Methods for 3-OHFA Enantiomer Analysis

ParameterMethod C: UHPLC-MS/MS with Polysaccharide-Based CSPMethod D: Derivatization and Chiral HPLC-MS
LC Column Chiralpak IA-U (1.6 µm particle size)[1]3,5-dimethylphenyl carbamate-derivatized cellulose (B213188) CSP[1]
Mobile Phase Gradient of polar organic solvents (e.g., acetonitrile/methanol)[1]n-hexane and ethanol[9]
Flow Rate Not specified1.0 mL/min[9]
Mass Spectrometer Triple Quadrupole (QqQ)[1]Tandem MS (unspecified)
Ionization Mode Negative Electrospray Ionization (ESI-)[1]Negative Electrospray Ionization (ESI-)[1]
Detection Mode Selected Reaction Monitoring (SRM)[1]Multiple Reaction Monitoring (MRM)[1]
Derivatization Not required for separation, but can enhance sensitivityRequired for urethane (B1682113) derivative formation (e.g., with 3,5-dimethylphenyl isocyanate)[1]
Key Advantage Direct enantioseparation of native 3-OHFAsPotentially higher resolution of derivatized enantiomers[1]

Experimental Protocols

Protocol 1: Global Profiling of 3-OHFAs in Plasma by UPLC-MS/MS

This protocol is adapted from a strategy for the comprehensive profiling of 2- and 3-hydroxy fatty acids.[2]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol (B129727) for LC-MS analysis.

2. UPLC-MS/MS Analysis

  • Column: ACQUITY UPLC BEH C18 (150 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 97% B over 13 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI in negative mode.

  • Detection: Scheduled Multiple Reaction Monitoring (MRM) for targeted quantification.[2]

Protocol 2: Chiral Separation of 3-OHFA Enantiomers

This protocol is based on a method for the enantioselective analysis of 3-OHFAs in plasma and platelets.[1]

1. Sample Preparation (Plasma/Platelets)

  • Perform a one-phase liquid extraction with 2-propanol.

  • Centrifuge to pellet proteins and other insoluble material.

  • Collect the supernatant containing the 3-OHFAs.

  • Dry the extract under nitrogen.

  • Reconstitute in the initial mobile phase.

2. UHPLC-MS/MS Analysis

  • Column: Chiralpak IA-U (1.6 µm particle size).

  • Mobile Phase: An enantioselective gradient using a polysaccharide column.

  • Mass Spectrometer: Triple quadrupole instrument.

  • Ionization: ESI in negative mode.

  • Detection: Targeted Selected Reaction Monitoring (SRM) mode.[1]

Visualizing Workflows and Pathways

Experimental Workflow for 3-OHFA Analysis

The following diagram illustrates a typical workflow for the LC-MS based analysis of 3-hydroxy fatty acids, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase or Chiral) Derivatization->LC_Separation MS_Detection Mass Spectrometry (ESI, MRM/SRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Interpretation Data Interpretation & Statistical Analysis Peak_Integration->Data_Interpretation

Caption: General workflow for LC-MS analysis of 3-hydroxy fatty acids.

3-Hydroxy Fatty Acids in the PPARα Signaling Pathway

3-Hydroxy fatty acids, as products of fatty acid β-oxidation, can act as signaling molecules. The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that regulates lipid metabolism, and its activity is modulated by fatty acids and their derivatives.[10][11]

G cluster_extracellular cluster_cellular FA Fatty Acids & 3-OHFAs PPARa PPARα FA->PPARa Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerization with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcriptional Activation MetabolicEffects Increased Fatty Acid Oxidation TargetGenes->MetabolicEffects

Caption: PPARα signaling pathway activated by fatty acids including 3-OHFAs.

This guide provides a foundational understanding of the comparative analysis of 3-hydroxy fatty acid isomers by LC-MS. For more in-depth information and specific applications, researchers are encouraged to consult the cited literature. The provided protocols and diagrams serve as a starting point for developing and implementing robust analytical methods for these important lipid molecules.

References

A Comparative Guide to the Quantification of 3-Hydroxyundecanoic Acid: GC-MS vs. HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxyundecanoic acid, a medium-chain 3-hydroxy fatty acid, is critical in various research fields, including the study of metabolic disorders and bacterial pathogenesis. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide provides an objective comparison of these methods, supported by experimental protocols and performance data, to aid researchers in selecting the optimal technique for their specific needs.

The primary distinction between the two methods lies in their separation principles. GC-MS is ideal for volatile or semi-volatile compounds and separates them in the gas phase, whereas HPLC-MS is suited for a broader range of molecules, including non-volatile and thermally sensitive ones, which it separates in the liquid phase.[1][2][3][4] Consequently, the sample preparation and analytical approach for this compound differ significantly between the two platforms.

Quantitative Performance Comparison

The validation of an analytical method is crucial for ensuring reliable and reproducible results.[5][6] Key performance parameters for both GC-MS and HPLC-MS are summarized below. While the exact values are dependent on the specific matrix and instrumentation, this table provides a representative comparison based on published data for similar analytes.

Validation ParameterGC-MSHPLC-MS
Linearity (R²) > 0.99> 0.999[7]
Limit of Detection (LOD) Analyte Dependent~0.17 µg/mL[7]
Limit of Quantitation (LOQ) Analyte Dependent~0.51 µg/mL[7]
Precision (%CV / %RSD) 1.0% - 13.3%[8]< 6%[7]
Accuracy (% Recovery) Analyte Dependent90% - 101%[7]

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of hydroxy fatty acids necessitates a derivatization step to increase their volatility and thermal stability, which is essential for gas-phase separation.[9][10][11] Silylation is the most common approach for this class of compounds.

a) Sample Preparation and Extraction

  • To 500 µL of a plasma or serum sample, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).[8]

  • Acidify the sample using 6 M HCl.[8]

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the layers. Repeat the extraction twice.[8]

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at approximately 37°C.[8]

b) Derivatization (Silylation)

  • To the dried extract, add 50-100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[8][10][12]

  • Cap the vial tightly and heat at 60-80°C for 60 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ester and ether forms, respectively.[8][9][10]

  • After cooling, the sample is ready for injection.

c) GC-MS Instrumentation and Conditions

  • GC System: Agilent 5890 series II or similar.[8]

  • Column: HP-5MS capillary column (or equivalent non-polar column).[8]

  • Injector: Splitless mode at 250-280°C.[12]

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 80°C held for 5 minutes, followed by a ramp of 3.8°C/min to 200°C, and then a ramp of 15°C/min to 290°C, held for 6 minutes.[8]

  • MS Detector: Electron Impact (EI) ionization.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. A characteristic ion for the TMS-derivatized 3-hydroxy fragment is m/z 233.[8]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS allows for the direct analysis of this compound without derivatization, making it a more straightforward approach.[1][13] This method is particularly advantageous for thermally sensitive molecules.[4]

a) Sample Preparation and Extraction

  • Sample extraction follows a similar procedure to GC-MS (steps 1a 1-4) to isolate the analyte from the biological matrix.

  • After evaporation, the dried extract is reconstituted in the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% acetic acid).

  • The reconstituted sample is then filtered or centrifuged to remove particulates before injection.

b) HPLC-MS Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent UPLC/HPLC system.[7]

  • Column: XBridge C18 column (4.6 x 150 mm, 5 µm) or similar reversed-phase column.[7]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[7]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[7]

  • Gradient Elution: A typical gradient might start at 10% B, ramp to 100% B over 40 minutes, hold for 5 minutes, and then re-equilibrate at initial conditions.[7]

  • MS Detector: Triple quadrupole or high-resolution mass spectrometer with an Electrospray Ionization (ESI) source, typically operated in negative ion mode for carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, providing high selectivity and sensitivity.[13]

Methodology and Workflow Visualizations

The following diagrams illustrate the distinct experimental workflows for each technique.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (BSTFA, 80°C) Extraction->Derivatization GC GC Separation (HP-5MS Column) Derivatization->GC Ionization Ionization (EI) GC->Ionization MS Mass Analyzer (SIM Mode) Ionization->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS analytical workflow for this compound.

HPLCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Ionization Ionization (ESI⁻) HPLC->Ionization MSMS Tandem MS (MRM Mode) Ionization->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: HPLC-MS analytical workflow for this compound.

Summary and Conclusion

Both GC-MS and HPLC-MS are powerful and reliable techniques for the quantification of this compound.

  • GC-MS is a highly robust and sensitive method with excellent chromatographic separation.[3] Its primary drawback is the mandatory derivatization step, which increases sample preparation time and can be a source of analytical variability.[9]

  • HPLC-MS offers the significant advantage of analyzing the compound in its native form, simplifying sample preparation and avoiding potential degradation of thermally labile molecules.[1][4][14] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity, which is crucial for complex biological matrices.[13]

The ultimate choice between GC-MS and HPLC-MS depends on the specific requirements of the study. For laboratories with established GC-MS protocols for fatty acids, it remains a viable option. However, for high-throughput analyses and applications within a broader metabolomics context, the simplified workflow and versatility of HPLC-MS make it an increasingly preferred platform.[4][14]

References

A Comparative Guide to Certified Reference Materials for 3-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity 3-Hydroxyundecanoic acid for use as a reference standard, selecting a reliable and well-characterized material is paramount for generating accurate and reproducible data. This guide provides a comparison of commercially available this compound analytical standards, along with a detailed experimental protocol for their comparative analysis.

Comparison of Commercially Available this compound Standards

SupplierProduct Name/NumberPurityMolecular Weight (Da)FormatStorage Conditions
Abcam This compound (ab144028)>98%[1]202.29[1]Solid-20°C, store under desiccating conditions[1]
Cayman Chemical 3-hydroxy Undecanoic AcidNot explicitly stated202.3Solid-20°C
CD Biosynsis This compound (LP-0257)>98%[2]202.29[2]SolidRoom temperature[2]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier for detailed information on the specific lot, including the exact purity and the methods used for its determination.

Experimental Protocol for Comparative Analysis of this compound Standards

To objectively compare the performance of this compound standards from different suppliers, a rigorous analytical protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of fatty acids, including hydroxylated forms, after appropriate derivatization.

Objective:

To compare the purity and concentration accuracy of this compound analytical standards from different commercial sources.

Materials:
  • This compound standards from at least two different suppliers.

  • Internal Standard (IS): A stable isotope-labeled version of a similar fatty acid (e.g., a deuterated medium-chain fatty acid) is recommended for accurate quantification.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Dichloromethane (B109758), Acetonitrile (HPLC grade).

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent).

Methodology:
  • Standard Solution Preparation:

    • Accurately weigh and dissolve each this compound standard and the internal standard in dichloromethane to prepare stock solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solutions to cover a relevant concentration range. Each calibration standard should contain a constant concentration of the internal standard.

  • Sample Preparation (Derivatization):

    • Aliquots of the calibration standards are transferred to glass vials.

    • The solvent is evaporated to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to each vial.

    • Seal the vials and heat at 70°C for 30 minutes to ensure complete derivatization.

    • After cooling to room temperature, the derivatized samples are ready for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-550. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, targeting characteristic ions of the derivatized this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve for each standard by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the linearity (R²) of the calibration curves.

    • Assess the purity of each standard by examining the chromatograms for the presence of any impurity peaks.

    • Compare the response factors (slopes of the calibration curves) obtained for the standards from different suppliers. Significant differences may indicate variations in the actual concentration of the standards.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.

Experimental_Workflow cluster_prep Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Standards dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute evaporate Evaporate Solvent dilute->evaporate add_reagent Add BSTFA + TMCS evaporate->add_reagent heat Heat at 70°C add_reagent->heat inject Inject Sample heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate compare Compare Purity & Response calibrate->compare

Caption: Experimental workflow for the comparative analysis of this compound standards.

Logical Relationship for Purity Assessment

The assessment of the purity and accuracy of the standards follows a logical progression of data analysis.

Purity_Assessment raw_data Raw GC-MS Data peak_integration Peak Integration raw_data->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve impurity_profiling Impurity Profiling peak_integration->impurity_profiling linearity Linearity (R²) Assessment calibration_curve->linearity response_factor Response Factor Comparison calibration_curve->response_factor conclusion Conclusion on Purity and Accuracy linearity->conclusion impurity_profiling->conclusion response_factor->conclusion

Caption: Logical flow for assessing the purity and accuracy of analytical standards.

By following this comprehensive guide, researchers can make an informed decision when selecting a this compound reference material and confidently validate its performance for their specific analytical needs.

References

Navigating the Analysis of 3-Hydroxy Fatty Acids: A Comparative Guide to Ionization Efficiency of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-hydroxy fatty acids (3-OH-FAs), achieving optimal ionization efficiency is a critical determinant of sensitivity and accuracy in mass spectrometry-based quantification. This guide provides an objective comparison of the performance of various 3-OH-FA derivatives and ionization techniques, supported by experimental data from the scientific literature.

The inherent chemical properties of 3-OH-FAs, particularly their polarity and thermal lability, often necessitate derivatization prior to analysis to enhance their volatility for gas chromatography (GC) or to improve their ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). The choice of derivatization reagent and ionization method significantly impacts the analytical outcome.

Comparative Analysis of Ionization Efficiency

The selection of an appropriate analytical strategy for 3-OH-FAs hinges on a clear understanding of the strengths and limitations of different derivatization and ionization techniques. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.

Derivatization ReagentIonization MethodMass SpectrometerAnalyte(s)Limit of Detection (LOD)Reference
Trimethylsilyl (B98337) (TMS) etherElectron Impact (EI)GC-Ion Trap MSC10:0 to C18:0 3-OH-FAs in house dust0.15 ng/mg for each 3-OH-FA[1]
Pentafluorobenzyl (PFB) esterElectron Capture Negative Ionization (ECNI)GC/ECNI-MS2- and 3-OH-FAs in bovine milk fatSub-milligram/100 g range[2]
Pentafluorobenzyl bromide (PFB)Electron Capture Atmospheric Pressure Chemical Ionization (ecAPCI)LC-MS (SCIEX3200)Hydroxy polyunsaturated fatty acids (OH-PUFAs)10–100 nM[3]
N-(4-aminomethylphenyl)pyridinium (AMPP)Electrospray Ionization (ESI)LC-MS (SCIEX3200)Hydroxy polyunsaturated fatty acids (OH-PUFAs)~1 nM[4][3]
4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI)Electrospray Ionization (ESI)LC-MS2- and 3-hydroxy unsaturated fatty acidsNot specified[5]
3-nitrophenylhydrazine (3-NPH)Electrospray Ionization (ESI)LC-MS/MSShort-chain fatty acids (C2-C5)Not specified

Table 1: Comparison of Limits of Detection for various 3-OH-FA derivatives and ionization methods.

Derivatization/Ionization MethodKey AdvantagesKey DisadvantagesBest Suited For
GC-MS with TMS derivatization Well-established, provides good chromatographic separation.Requires derivatization, potential for thermal degradation.Targeted analysis of known 3-OH-FAs in complex matrices.
GC-ECNI-MS with PFB derivatization Highly sensitive for electrophilic compounds.Requires derivatization, not universally applicable.Ultra-trace quantification of 3-OH-FAs.
LC-ESI-MS of native 3-OH-FAs (Negative Ion Mode) No derivatization required, simpler sample preparation.Lower sensitivity compared to derivatized analytes.[4]Initial screening and profiling of 3-OH-FAs.
LC-ESI-MS with AMPP/ADMI derivatization (Positive Ion Mode) Significant enhancement in sensitivity by introducing a permanent positive charge.[4][5]Derivatization adds a step to the workflow, potential for matrix effects.[3]High-sensitivity targeted quantification of 3-OH-FAs in biological samples.
LC-APCI-MS Better for less polar and more volatile analytes compared to ESI.[6] Can handle higher flow rates and less pure samples.Generally less sensitive than ESI for polar compounds.[7]Analysis of a broader range of lipids, including less polar 3-OH-FA derivatives.

Table 2: Qualitative comparison of different analytical strategies for 3-OH-FA analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are summaries of key experimental protocols cited in the literature for the analysis of 3-OH-FA derivatives.

Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids as Trimethylsilyl (TMS) Derivatives[1]
  • Sample Preparation and Extraction:

    • House dust samples are subjected to extraction to isolate the fatty acid fraction.

    • Internal standards (e.g., 3-hydroxy C11:0 and C13:0 methyl esters) are added.

    • The sample undergoes phase separation and solid-phase extraction (SPE) for cleanup.

  • Derivatization:

    • The extracted 3-OH-FAs are converted to their methyl esters.

    • The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 5890 series II system with an HP-5MS capillary column.

    • Oven Program: Initial temperature of 80°C for 5 min, ramped to 200°C at 3.8°C/min, then to 290°C at 15°C/min and held for 6 min.[8]

    • Mass Spectrometer: Ion-trap mass spectrometer.

    • Ionization Mode: Electron Impact (EI).

    • Data Acquisition: Monitoring characteristic ions for each 3-OH-FA derivative.

Protocol 2: LC-ESI-MS/MS Analysis of 3-Hydroxy Fatty Acids with AMPP Derivatization[3][4]
  • Sample Preparation:

    • Plasma samples are prepared for the extraction of hydroxy fatty acids.

  • Derivatization:

    • The carboxyl group of the 3-OH-FAs is reacted with N-(4-aminomethylphenyl)pyridinium chloride (AMPP) to form a positively charged amide derivative.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Reversed-phase liquid chromatography system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX3200).

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification.

Visualizing the Landscape of 3-OH-FA Analysis

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key metabolic pathway involving 3-hydroxy fatty acids and a typical experimental workflow for their analysis.

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial Fatty Acid Beta-Oxidation substrate substrate enzyme enzyme product product pathway_node pathway_node Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolase->Shorter_Acyl_CoA

Caption: Mitochondrial beta-oxidation pathway highlighting the formation of L-3-hydroxyacyl-CoA.

Experimental_Workflow cluster_workflow General Workflow for 3-OH-FA Analysis cluster_gcms GC-MS cluster_lcms LC-MS step step decision decision technique technique data data Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Lipid Extraction Sample_Collection->Extraction Derivatization_Decision 3. Derivatization? Extraction->Derivatization_Decision No_Derivatization Direct Analysis (Negative ESI) Derivatization_Decision->No_Derivatization No Derivatization Derivatization (e.g., TMS, PFB, AMPP) Derivatization_Decision->Derivatization Yes LC_MS LC-MS/MS (ESI or APCI) No_Derivatization->LC_MS GC_MS GC-MS Data_Acquisition 5. Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Data_Processing 6. Data Processing & Quantification Data_Acquisition->Data_Processing Results Results Data_Processing->Results

Caption: A generalized experimental workflow for the analysis of 3-hydroxy fatty acids.

References

A Comparative Guide to the Accurate and Precise Measurement of 3-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Hydroxyundecanoic acid, a medium-chain 3-hydroxy fatty acid, is critical for understanding its physiological roles and potential as a biomarker. The selection of an appropriate analytical methodology is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by available experimental data.

Data Presentation: Performance Comparison of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte(s) Reported 3-hydroxy fatty acids (C6-C18)3-hydroxypentanoic acid
Precision (Intra-day) 1.0% - 10.5% (at 30 µmol/L)[1]4.3% - 8.6%[2]
Precision (Inter-day) 3.3% - 13.3% (at 0.3 µmol/L)[1]Not explicitly stated, but inter-day accuracy reported
Accuracy (% Recovery) Not explicitly stated, but stable isotope dilution method used for high accuracy[1][3]88.2% - 94.0%[2]
Derivatization RequiredGenerally not required
Sample Throughput Lower, due to derivatization and longer run timesHigher, due to simpler sample preparation
Selectivity/Specificity High, especially with selected ion monitoring (SIM)Very high, with multiple reaction monitoring (MRM)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acids

This protocol is based on a stable isotope dilution method, which is considered a gold standard for quantitative accuracy.

1. Sample Preparation and Extraction:

  • To 500 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard for this compound.

  • For total fatty acid measurement, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes. For free fatty acids, omit this step.

  • Acidify the sample with 6 M HCl.

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Dry the combined organic extracts under a stream of nitrogen at 37°C[1].

2. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Heat the sample at 80°C for 1 hour to convert the 3-hydroxy fatty acids into their volatile trimethylsilyl (B98337) (TMS) ether derivatives[1].

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample onto a GC-MS system.

  • GC Column: HP-5MS capillary column (or equivalent).

  • Oven Temperature Program: Start at 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes[1].

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 3-Hydroxy Fatty Acids

This protocol is adapted from a method for a similar short-chain hydroxy fatty acid and generally requires less sample preparation than GC-MS.

1. Sample Preparation and Extraction:

  • To a small volume of plasma (e.g., 50 µL), add an internal standard.

  • Perform protein precipitation by adding a volume of cold methanol (B129727) containing 0.2% formic acid.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial for analysis[4].

2. LC-MS/MS Analysis:

  • Inject the supernatant directly onto the LC-MS/MS system.

  • LC Column: A reverse-phase column such as a Phenomenex Luna C18 is suitable[4].

  • Mobile Phases: Use a gradient elution with water and methanol (or acetonitrile), both containing 0.1% formic acid, to separate the analytes[4].

  • Flow Rate: A typical flow rate is around 0.3 mL/min[4].

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, which provides high specificity and sensitivity[2].

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the distinct experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_gcms GC-MS Workflow sample_prep_gc Sample Preparation (Hydrolysis & LLE) derivatization Derivatization (e.g., Silylation) sample_prep_gc->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis_gc Data Analysis gcms_analysis->data_analysis_gc

GC-MS Experimental Workflow

LCMS_Workflow cluster_lcms LC-MS/MS Workflow sample_prep_lc Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis sample_prep_lc->lcms_analysis data_analysis_lc Data Analysis lcms_analysis->data_analysis_lc

LC-MS/MS Experimental Workflow

References

A Comparative Analysis of the Biological Activity of 3-Hydroxyundecanoic Acid and Other Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Hydroxyundecanoic acid (3-OH-UDA) and other medium-chain fatty acids (MCFAs). We will delve into their roles as signaling molecules, particularly their interaction with the G-protein coupled receptor 84 (GPR84), and their antimicrobial properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Executive Summary

Medium-chain fatty acids (MCFAs), traditionally known for their metabolic roles, are increasingly recognized as important signaling molecules. This compound, a hydroxylated MCFA, and its non-hydroxylated counterparts exhibit distinct biological activities, particularly in the modulation of inflammatory responses and antimicrobial efficacy. This guide synthesizes available experimental data to facilitate a direct comparison of their performance. A key focus is the activation of GPR84, a receptor implicated in pro-inflammatory signaling, and the minimum inhibitory concentrations (MICs) against common bacterial strains.

GPR84 Receptor Activation: A Comparative Analysis

GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids, particularly those with a carbon chain length of 9 to 14. Its activation is predominantly linked to pro-inflammatory responses in immune cells.[1] The hydroxylation of MCFAs at the 3-position appears to significantly enhance their potency as GPR84 agonists.

Quantitative Data: GPR84 Activation

The following table summarizes the half-maximal effective concentrations (EC50) for GPR84 activation by various MCFAs, providing a quantitative comparison of their potency. Lower EC50 values indicate higher potency.

Fatty AcidCarbon ChainEC50 (µM) for GPR84 ActivationReference
Capric AcidC10:04.4 - ~4[2]
Undecanoic AcidC11:0~8[2]
Lauric AcidC12:09 - 27.4[2]
2-Hydroxy Lauric AcidC12:0-OH9.9[3]
3-Hydroxy Lauric AcidC12:0-OH13 - 24.7[3][4]

Note: Direct EC50 data for this compound (3-OH-UDA) on GPR84 activation was not available in the reviewed literature. However, the high potency of 3-hydroxy lauric acid suggests that 3-OH-UDA is also likely a potent GPR84 agonist.

Experimental Protocol: GPR84 Activation Assay (Calcium Mobilization)

The potency of MCFAs in activating GPR84 is commonly determined using a calcium mobilization assay in a cell line stably expressing the receptor.

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human GPR84 and a promiscuous G-protein alpha subunit (e.g., Gα16).

Methodology:

  • Cell Culture: HEK293 cells expressing GPR84 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics for selection.

  • Dye Loading: Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: Varying concentrations of the test fatty acids (dissolved in an appropriate vehicle, such as DMSO) are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying GPR84 activation.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.

GPR84 Signaling Pathway

Upon activation by an MCFA, GPR84 primarily couples to the Gi/o alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade that ultimately leads to a pro-inflammatory response.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCFA MCFA / 3-OH-MCFA GPR84 GPR84 MCFA->GPR84 binds G_protein Gi/o Protein GPR84->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates (via βγ subunits) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_ER->PKC activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway MAPK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription

GPR84 signaling cascade upon MCFA binding.

Antimicrobial Activity: A Comparative Analysis

MCFAs are well-documented for their antimicrobial properties, which are primarily attributed to their ability to disrupt the cell membranes of microorganisms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of various MCFAs against common bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium. Lower MIC values indicate greater antimicrobial efficacy.

Fatty AcidCarbon ChainStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Caprylic AcidC8:0>100>100[5]
Capric AcidC10:0250>100[5]
Undecanoic AcidC11:0--[6]
Lauric AcidC12:06.8 - 156>500[7][8]

Note: Specific MIC values for this compound (3-OH-UDA) against these bacterial strains were not found in the reviewed literature. One study noted that undecanoic acid did not exhibit antimicrobial activity against E. coli.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of fatty acids is typically determined using the broth microdilution method.

Bacterial Strains: Standard laboratory strains of bacteria, such as Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Fatty Acids: The fatty acids are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted fatty acid is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the fatty acid at which there is no visible growth of the bacteria (i.e., the well remains clear).

Experimental Workflow: MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pro-inflammatory Effects: A Comparative Analysis

The activation of GPR84 by MCFAs in immune cells, such as monocytes and macrophages, can lead to the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Quantitative Data: Pro-inflammatory Cytokine Secretion

A study systematically compared the effects of various fatty acids on pro-inflammatory cytokine secretion from human THP-1 monocytes. The table below summarizes the fold-change in cytokine secretion after 24 hours of treatment with 500 µM of each fatty acid compared to a vehicle control.

Fatty AcidCarbon ChainTNF-α Secretion (Fold Change)IL-1β Secretion (Fold Change)IL-6 Secretion (Fold Change)Reference
Caprylic AcidC8:0~1.5No significant effect~1.2[9]
Capric AcidC10:0~2.0~1.5~1.8[9]
Undecylic AcidC11:0~1.8No significant effect~1.5[9]
Lauric AcidC12:0~2.5~2.0~2.2[9]

Note: Data for this compound was not available in this comparative study. However, given its potential as a potent GPR84 agonist, it is plausible that it could induce a significant pro-inflammatory cytokine response.

Experimental Protocol: Cytokine Secretion Assay

The pro-inflammatory effects of fatty acids can be quantified by measuring the secretion of cytokines from immune cells.

Cell Line: Human monocytic cell line (THP-1).

Methodology:

  • Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium. For some experiments, they can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Fatty Acid Treatment: Cells are treated with various concentrations of the fatty acids for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis: The cytokine concentrations are calculated based on a standard curve and compared between the different treatment groups.

Conclusion

The available data suggests that both this compound and other medium-chain fatty acids are biologically active molecules with distinct profiles. While non-hydroxylated MCFAs demonstrate a chain length-dependent activity in both GPR84 activation and antimicrobial effects, the presence of a hydroxyl group, as in 3-hydroxy lauric acid, significantly enhances GPR84 potency. This suggests that this compound is likely a potent activator of this pro-inflammatory receptor.

In terms of antimicrobial activity, lauric acid appears to be one of the more potent non-hydroxylated MCFAs against Gram-positive bacteria. The lack of specific antimicrobial data for this compound is a notable gap in the current literature and warrants further investigation.

The pro-inflammatory effects of MCFAs, mediated through GPR84, are also chain length-dependent, with lauric acid showing a more pronounced effect on cytokine secretion in the studied model. Future research should focus on directly comparing the pro-inflammatory and antimicrobial activities of this compound with its non-hydroxylated counterpart and other MCFAs to fully elucidate its therapeutic potential and physiological roles.

References

A Comparative Guide to the Enantioselective Analysis of 3-Hydroxy Fatty Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate enantioselective analysis of 3-hydroxy fatty acid (3-OH-FA) stereoisomers is critical for understanding their diverse biological roles, from intermediates in mitochondrial fatty acid β-oxidation to their function as biomarkers for metabolic disorders. This guide provides a comprehensive comparison of the leading analytical methodologies, complete with experimental protocols and performance data to aid researchers in selecting the optimal approach for their specific needs.

Comparison of Analytical Methodologies

The enantioselective analysis of 3-OH-FAs is primarily achieved through two main strategies: indirect methods involving chiral derivatization followed by analysis on a standard achiral column, and direct methods that utilize a chiral stationary phase to separate the enantiomers. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques employed for these analyses.

Method Principle Typical Derivatization Agent Instrumentation Reported Performance Characteristics References
Indirect Chiral GC-MS Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral GC column.(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)GC-MSPrecision: Coefficients of Variation (CVs) of 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for various 3-OH-FAs.[1][1]
Direct Chiral UHPLC-MS/MS Direct separation of enantiomers on a chiral stationary phase.None requiredUHPLC-MS/MSRecovery: 73.8% to 100% in serum for related fatty acid esters of hydroxy fatty acids.[2] LOD/LOQ: Method dependent, but can achieve low ng/mL to pg/mL sensitivity.[2]
Indirect Chiral LC-MS Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral LC column.Phenylglycine methyl ester (PGME), Phenylalanine methyl ester (PAME)LC-MSEnables direct analysis in crude extracts without extensive purification.[3][3]

Experimental Protocols

Indirect Enantioselective Analysis of 3-Hydroxy Fatty Acids by GC-MS after MTPA Derivatization

This method is a well-established indirect approach for the enantioselective analysis of 3-OH-FAs.

a) Sample Preparation (from Serum/Plasma):

  • To 500 µL of serum or plasma, add internal standards (e.g., stable isotope-labeled 3-OH-FAs).

  • For total 3-OH-FA content, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, omit this step.

  • Acidify the sample with 6 M HCl.

  • Extract the lipids twice with 3 mL of ethyl acetate.

  • Dry the combined organic extracts under a stream of nitrogen.

b) Derivatization:

  • To the dried lipid extract, add a solution of (R)-(-)-MTPA-Cl in a suitable solvent (e.g., pyridine (B92270) or dichloromethane).

  • Incubate the reaction mixture to allow for the formation of MTPA diastereomeric esters.

  • Quench the reaction and extract the MTPA derivatives.

  • Dry the extract and reconstitute in a suitable solvent for GC-MS analysis.

c) GC-MS Analysis:

  • GC Column: A standard non-polar capillary column (e.g., HP-5MS).

  • Injection: 1 µL of the derivatized sample.

  • Oven Program: An initial temperature of 80°C held for 5 minutes, followed by a ramp to 290°C.

  • Mass Spectrometry: Electron impact (EI) ionization in selected ion monitoring (SIM) mode to monitor characteristic fragment ions of the MTPA derivatives of the 3-OH-FAs.

Direct Enantioselective Analysis of 3-Hydroxy Fatty Acids by UHPLC-MS/MS

This method allows for the direct separation of 3-OH-FA enantiomers without the need for derivatization.

a) Sample Preparation (from Serum/Plasma using Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode anion exchange) with methanol (B129727) and water.

  • Load the serum or plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the 3-OH-FAs with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for UHPLC-MS/MS analysis.

b) UHPLC-MS/MS Analysis:

  • UHPLC Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak IA-U).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a small percentage of acid and acetonitrile/methanol).

  • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of each 3-OH-FA enantiomer.

Mandatory Visualization

Mitochondrial β-Oxidation Pathway

The following diagram illustrates the mitochondrial β-oxidation spiral, a key metabolic pathway where 3-hydroxy fatty acids are generated as intermediates. This pathway is crucial for energy production from fatty acids.

Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Pathway cluster_enzymes Enzymes Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase Trans_Enoyl_CoA->ECH L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->HADH _3_Ketoacyl_CoA 3-Ketoacyl-CoA KAT β-Ketoacyl-CoA Thiolase _3_Ketoacyl_CoA->KAT Fatty_Acyl_CoA_C_n_2 Fatty Acyl-CoA (Cn-2) Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACAD->Trans_Enoyl_CoA FADH2 FADH₂ ACAD->FADH2 ECH->L_3_Hydroxyacyl_CoA HADH->_3_Ketoacyl_CoA NADH NADH + H⁺ HADH->NADH KAT->Fatty_Acyl_CoA_C_n_2 KAT->Acetyl_CoA FAD FAD FAD->ACAD H2O H₂O H2O->ECH NAD NAD⁺ NAD->HADH CoA CoA-SH CoA->KAT

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydroxyundecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and to take appropriate safety measures. Based on the hazard classifications of similar compounds, 3-Hydroxyundecanoic acid is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Step-by-Step Disposal Procedure

The following procedure is recommended for the disposal of small quantities of this compound typically used in a laboratory setting. This procedure is based on the assumption that the compound is not otherwise classified as hazardous waste by local regulations. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

1. Neutralization (for acidic waste):

If the this compound is in an acidic solution, it should be neutralized.

  • Methodology:

    • Work in a well-ventilated fume hood.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), in a large container.

    • Slowly and carefully add the this compound waste to the basic solution while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is between 6.0 and 8.0.

    • Be aware that neutralization reactions can generate heat and potentially fumes.

2. Disposal of Neutralized Solution:

Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals, halogenated solvents).

3. Disposal of Solid Waste:

For solid this compound or contaminated materials (e.g., absorbent from a spill), the following steps should be followed:

  • Place the waste in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.

  • Store the container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's procedures.

Logical Workflow for Disposal Decision:

DisposalWorkflow start Start: this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Package in a labeled, sealed container. is_solid->solid_waste Solid liquid_waste Is the liquid waste acidic? is_solid->liquid_waste Liquid check_other_hazards_solid Does it contain other hazardous materials? solid_waste->check_other_hazards_solid neutralize Neutralize with a weak base to pH 6-8. liquid_waste->neutralize Yes check_other_hazards_liquid Does the neutralized solution contain other hazardous materials? liquid_waste->check_other_hazards_liquid No (neutral pH) neutralize->check_other_hazards_liquid hazardous_waste_disposal Dispose as hazardous waste via certified company. check_other_hazards_solid->hazardous_waste_disposal Yes check_other_hazards_solid->hazardous_waste_disposal No (precautionary) check_other_hazards_liquid->hazardous_waste_disposal Yes drain_disposal Dispose down the drain with copious amounts of water. check_other_hazards_liquid->drain_disposal No end End hazardous_waste_disposal->end drain_disposal->end

Disposal decision workflow for this compound.

Important Considerations:

  • Regulatory Compliance: Disposal procedures for chemical waste are governed by local, state, and federal regulations. Always ensure your procedures are in full compliance with these regulations.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless you are certain they are compatible.

  • Consult SDS: If an official Safety Data Sheet for this compound becomes available, its disposal guidelines should supersede the general advice provided here.

By adhering to these procedures and prioritizing safety, researchers and laboratory personnel can effectively manage the disposal of this compound while minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.